Lenalidomide-C6-Br
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H24BrN3O4 |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
7-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]heptanamide |
InChI |
InChI=1S/C20H24BrN3O4/c21-11-4-2-1-3-8-17(25)22-15-7-5-6-13-14(15)12-24(20(13)28)16-9-10-18(26)23-19(16)27/h5-7,16H,1-4,8-12H2,(H,22,25)(H,23,26,27) |
InChI Key |
FSWUZUYVRZSKKL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Lenalidomide-C6-Br as a Cereblon E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the forefront of this approach are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein. Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, is one of the most successfully exploited E3 ligases in TPD.
Lenalidomide (B1683929) and its analogs are well-established as potent recruiters of CRBN. Lenalidomide-C6-Br is a derivative of lenalidomide featuring a C6 alkyl bromide linker. This functional group provides a reactive handle for covalent attachment to a target protein ligand, making it a valuable building block for the synthesis of novel PROTACs. This technical guide provides a comprehensive overview of this compound as a CRBN E3 ligase ligand, including its mechanism of action, comparative efficacy data of related compounds, and detailed experimental protocols for its characterization and use in TPD research.
The CRL4-CRBN E3 Ubiquitin Ligase Complex and Mechanism of Action
The CRL4-CRBN complex is a multi-subunit E3 ubiquitin ligase that plays a pivotal role in protein homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the 26S proteasome. The core components of this complex are Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), Regulator of Cullins 1 (ROC1), and the substrate receptor, Cereblon (CRBN).
Lenalidomide and its derivatives, including this compound, act as "molecular glues" by binding to a hydrophobic pocket in the thalidomide-binding domain of CRBN. This binding event induces a conformational change in the substrate-binding surface of CRBN, creating a neomorphic interface that enhances the recruitment of specific "neosubstrate" proteins that are not endogenous targets of CRBN. In the context of a PROTAC, the target protein of interest is brought into proximity with the CRL4-CRBN complex, leading to its polyubiquitination and degradation.
The Core Mechanism of Lenalidomide-C6-Br in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. This guide delves into the core mechanism of action of a specific class of PROTACs that utilize a Lenalidomide-C6-Br moiety as the E3 ligase ligand. Lenalidomide and its derivatives are well-established binders of the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. By incorporating a this compound warhead, PROTACs can effectively recruit CRBN to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. This document provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in the field of targeted protein degradation.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental principle behind a this compound-based PROTAC is the induced proximity between the target protein and the CRBN E3 ligase. The PROTAC molecule acts as a molecular bridge, with one end binding to the POI and the Lenalidomide moiety binding to CRBN. The "C6-Br" component refers to a six-carbon alkyl linker terminating in a bromine atom, which serves as a versatile attachment point for the rest of the PROTAC molecule during synthesis.
The binding of the Lenalidomide portion of the PROTAC to CRBN initiates a cascade of events within the CRL4CRBN complex. This complex, in its active state, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the recruited POI. The polyubiquitinated POI is then recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins, leading to the selective elimination of the POI from the cell.
Quantitative Data Presentation
Table 1: Representative Binding Affinities of Lenalidomide-based Ligands to CRBN
| Compound | Assay Type | IC50 / Kd (nM) | Reference |
| Lenalidomide | TR-FRET | 2694 | [1] |
| Pomalidomide | TR-FRET | ~157 (Kd) | [2] |
| Lenalidomide-based PROTAC 1 | TR-FRET | 36 - 79 | [3] |
| Lenalidomide-based PROTAC 2 | Not Specified | Not Specified | [4] |
Table 2: Representative Degradation Efficiency of Lenalidomide-based PROTACs
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 7o (6-carbon linker) | Bcr-AblT315I | Ba/F3T315I | 26.8 | >90 | [5] |
| PROTAC 21 | BRD4 | THP-1 | Not Specified | >90 | [6] |
| Lenalidomide-PROTAC (BRD4) | BRD4 | Not Specified | pM range | >90 | [4] |
| ICT-PROTAC (LJ-41) | BI-1 | CA-46 | 5520 | >80 | [7] |
Experimental Protocols
Accurate assessment of the mechanism of action and efficacy of this compound PROTACs requires robust experimental methodologies. The following sections provide detailed protocols for key assays.
CRBN Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively determines the binding affinity of the PROTAC to the CRBN E3 ligase.
Materials:
-
GST-tagged recombinant human CRBN/DDB1 complex
-
Europium (Eu)-labeled anti-GST antibody (donor)
-
Fluorescently labeled Lenalidomide tracer (acceptor)
-
Test PROTAC compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the this compound PROTAC in assay buffer.
-
In a 384-well plate, add the diluted PROTAC or vehicle control.
-
Add a pre-mixed solution of GST-CRBN/DDB1 complex and Eu-labeled anti-GST antibody to each well.
-
Incubate for 30 minutes at room temperature.
-
Add the fluorescently labeled Lenalidomide tracer to all wells.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Europium) and ~665 nm (tracer).
-
Calculate the ratio of the acceptor to donor emission signals.
-
Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Target Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in the levels of the target protein following PROTAC treatment.
Materials:
-
Cell line expressing the protein of interest
-
This compound PROTAC
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the this compound PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot the data to determine the DC50 and Dmax values.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the protein of interest
-
This compound PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Treat cells with the this compound PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132) for a defined period.
-
Lyse the cells and pre-clear the lysates with protein A/G agarose beads.
-
Immunoprecipitate the target protein from the lysates using a specific antibody.
-
Wash the immunoprecipitates to remove non-specifically bound proteins.
-
Elute the proteins from the beads and analyze the samples by Western blotting using an anti-ubiquitin antibody.
-
An increase in the ubiquitinated target protein band in the presence of the PROTAC (and enhanced with MG132) confirms the mechanism of action.
Conclusion
This compound serves as a potent and versatile E3 ligase ligand for the development of highly effective PROTACs. By recruiting the CRBN E3 ubiquitin ligase to a specific protein of interest, these bifunctional molecules can induce its targeted degradation through the ubiquitin-proteasome system. The modular nature of the this compound moiety allows for synthetic flexibility in PROTAC design. The quantitative assessment of CRBN binding and target protein degradation, through assays such as TR-FRET and Western blotting, is crucial for the optimization of these novel therapeutics. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to advance their work in the exciting and rapidly evolving field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advanced PROTAC and Quantitative Proteomics Strategy Reveals Bax Inhibitor-1 as a Critical Target of Icaritin in Burkitt Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lenalidomide-C6-Br in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Lenalidomide-C6-Br in the rapidly evolving field of targeted protein degradation (TPD). As a key building block for constructing Proteolysis Targeting Chimeras (PROTACs), this compound facilitates the selective removal of pathogenic proteins by hijacking the cell's natural ubiquitin-proteasome system. This guide provides a comprehensive overview of its mechanism of action, synthesis, and application in TPD, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.
Core Concepts: Lenalidomide, CRBN, and the PROTAC Mechanism
Lenalidomide is an immunomodulatory imide drug (IMiD) that exerts its therapeutic effects by acting as a "molecular glue." It binds to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3).
PROTAC technology leverages this mechanism in a more targeted fashion. A PROTAC is a heterobifunctional molecule composed of two distinct ligands connected by a chemical linker. One ligand binds to the protein of interest (POI), while the other binds to an E3 ligase. This compound is a pre-functionalized building block that incorporates the CRBN-binding moiety (lenalidomide) and a C6 alkyl linker terminating in a bromine atom. This reactive bromine allows for the covalent attachment of a ligand specific to a desired POI, thereby generating a complete PROTAC.
The resulting PROTAC acts as a bridge, bringing the POI into close proximity with the CRL4-CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell.
Quantitative Data for this compound Based PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities of the PROTAC to the POI and the E3 ligase, as well as the stability of the ternary complex, are also crucial parameters. The following tables summarize representative quantitative data for an Epidermal Growth Factor Receptor (EGFR) targeting PROTAC, PROTAC EGFR degrader 9 (HY-161536) , which is synthesized using this compound, and other relevant lenalidomide-based PROTACs.[1][2]
Table 1: Degradation Efficiency of PROTAC EGFR Degrader 9 (HY-161536) [2]
| Target | Cell Line | DC50 (nM) | Dmax (%) |
| EGFRL858R/T790M/C797S | H1975-TM | 10.2 | >90 |
| EGFRdel19/T790M/C797S | PC-9-TMb | 36.5 | >90 |
| EGFRL858R/T790M | H1975 | 88.5 | >90 |
| EGFRdel19 | PC-9 | 75.4 | >90 |
| EGFRWT | A549 | >300 | Not significant |
Table 2: Binding Affinity of PROTAC EGFR Degrader 9 (HY-161536) [2]
| Target | Binding Affinity (Kd) (nM) |
| EGFRL858R/T790M/C797S | 240.2 |
Table 3: Binding Affinities of Lenalidomide and its Derivatives to CRBN [3][4]
| Ligand | Binding Affinity (Kd) to CRBN (nM) | Method |
| Lenalidomide | ~178-250 | Multiple Methods |
| Pomalidomide | ~157 | Multiple Methods |
| Thalidomide (B1683933) | ~250 | Multiple Methods |
Note: The binding affinity of this compound to CRBN has not been explicitly reported, but it is expected to be in a similar range to lenalidomide.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PROTACs constructed using this compound. The protocols are based on established methods in the field and are exemplified for an EGFR-targeting PROTAC.
Synthesis of an EGFR-Targeting PROTAC using this compound
This protocol describes a representative synthesis of an EGFR-targeting PROTAC by coupling a gefitinib (B1684475) analogue (an EGFR inhibitor) with this compound.
Materials:
-
Gefitinib analogue with a nucleophilic handle (e.g., a primary amine)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
High-performance liquid chromatography (HPLC) system
-
Nuclear magnetic resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the gefitinib analogue (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add potassium carbonate (3 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or gentle heating (e.g., 50 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC to obtain the desired PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blotting for Protein Degradation Assessment
This protocol details the use of Western blotting to quantify the degradation of a target protein (e.g., EGFR) in cells treated with a this compound-based PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., HCC827 for mutant EGFR)
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein (e.g., anti-EGFR) and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Ternary Complex Formation Assays
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for successful protein degradation. Surface Plasmon Resonance (SPR) and AlphaLISA are two common biophysical assays to characterize this interaction.
3.3.1. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 or NTA chip)
-
Purified recombinant target protein (e.g., EGFR)
-
Purified recombinant CRBN-DDB1 complex
-
PROTAC of interest
-
SPR running buffer
Procedure:
-
Immobilization: Immobilize the CRBN-DDB1 complex onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN-DDB1 to determine the binary binding affinity (Kd).
-
Separately, immobilize the target protein and inject the PROTAC to determine its binary affinity for the POI.
-
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein (at a near-saturating concentration) over the immobilized CRBN-DDB1.
-
Data Analysis: Measure the binding response and fit the data to a suitable binding model to determine the kinetic parameters (kon, koff) and the dissociation constant (Kd) of the ternary complex. The cooperativity factor (α) can be calculated to assess the stability of the ternary complex.
3.3.2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that detects the formation of a ternary complex through the proximity of donor and acceptor beads.
Materials:
-
AlphaLISA-compatible microplate reader
-
AlphaLISA donor and acceptor beads (e.g., anti-tag beads)
-
Tagged recombinant target protein (e.g., His-tagged EGFR)
-
Tagged recombinant CRBN-DDB1 complex (e.g., FLAG-tagged CRBN)
-
PROTAC of interest
-
AlphaLISA assay buffer
Procedure:
-
Assay Setup: In a microplate, add the tagged target protein, the tagged CRBN-DDB1 complex, and a serial dilution of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Bead Addition: Add the corresponding AlphaLISA acceptor and donor beads to the wells.
-
Detection: Incubate the plate in the dark and then read the signal on an AlphaLISA-compatible plate reader. An increase in signal indicates the formation of the ternary complex.
Signaling Pathways Affected by this compound-Mediated Protein Degradation
The degradation of a target protein by a PROTAC constructed with this compound will impact the signaling pathways in which the target protein is involved. For example, the degradation of EGFR, a receptor tyrosine kinase, will lead to the downregulation of its downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation.
By degrading EGFR, the PROTAC effectively shuts down these oncogenic signaling pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells that are dependent on EGFR signaling. This provides a powerful therapeutic strategy to overcome resistance to traditional EGFR inhibitors.
Conclusion
This compound is a valuable and versatile tool in the development of PROTACs for targeted protein degradation. Its ability to efficiently recruit the CRBN E3 ligase allows for the creation of potent and selective degraders against a wide range of pathogenic proteins. The methodologies and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs based on this important building block, ultimately contributing to the advancement of TPD as a transformative therapeutic modality.
References
Lenalidomide-C6-Br: A Technical Guide for Drug Development Professionals
An In-depth Whitepaper on the Chemical Structure, Properties, and Application of a Key Building Block for Targeted Protein Degradation
Introduction
Lenalidomide (B1683929), an immunomodulatory drug (IMiD), has revolutionized the treatment of multiple myeloma and other hematological malignancies.[1][2][3][4] Its mechanism of action, which involves the recruitment of substrate proteins to the E3 ubiquitin ligase Cereblon (CRBN) for subsequent proteasomal degradation, has opened new avenues in therapeutic development.[2][5] Lenalidomide-C6-Br is a derivative of lenalidomide designed as a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical probes. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound incorporates the core lenalidomide structure, which is responsible for binding to the E3 ligase Cereblon, and a six-carbon (C6) alkyl linker terminating in a bromine (Br) atom. This terminal bromine serves as a reactive handle for conjugation to a ligand targeting a protein of interest, thus enabling the creation of bifunctional molecules like PROTACs.
Chemical Structure
IUPAC Name: (3RS)-3-(4-(7-bromoheptanamido)-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione
Synonyms: Lenalidomide-CO-C6-Br, Lenalidomide-4'-CO-C6-Br[6]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C20H24BrN3O4 | [6] |
| Molecular Weight | 450.333 g/mol | [6] |
| CAS Number | 2580970-60-9 | [7] |
| SMILES | BrCCCCCCC(=O)NC1=C2CN(C3CCC(=O)NC3=O)C(=O)C2=CC=C1 | [6] |
| Purity (HPLC) | ≥ 95% | [6] |
| Solubility | Soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous solutions. | [8] |
| Appearance | White to off-white solid | |
| Storage Conditions | Refrigerated | [6] |
Mechanism of Action: The Lenalidomide Core
The biological activity of this compound is conferred by its lenalidomide moiety, which targets the E3 ubiquitin ligase Cereblon (CRBN).[2][5] Lenalidomide binds to CRBN, modulating its substrate specificity and inducing the ubiquitination and subsequent proteasomal degradation of specific proteins.[5]
The CRL4-CRBN E3 Ubiquitin Ligase Complex
The Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, with Cereblon as the substrate receptor, is a key player in protein homeostasis. Lenalidomide and its analogs bind to a specific pocket in CRBN, altering its conformation and leading to the recruitment of neosubstrates.
Neosubstrate Degradation
In the context of multiple myeloma, lenalidomide binding to CRBN induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][5] These transcription factors are essential for the survival of myeloma cells, and their degradation leads to apoptosis and cell death.[5]
Caption: Lenalidomide's mechanism of action.
The Role of the C6-Br Linker in PROTAC Development
The hexyl bromide linker is a common and versatile component in the design of PROTACs. Its length and flexibility are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
PROTAC Concept
A PROTAC is a heterobifunctional molecule with two key components: a ligand that binds to a target protein of interest and a ligand that recruits an E3 ubiquitin ligase (in this case, the lenalidomide moiety for CRBN). These two components are connected by a chemical linker.
Caption: General structure of a PROTAC.
Synthesis and Conjugation
The terminal bromine on the C6 linker of this compound allows for straightforward nucleophilic substitution reactions. This enables the covalent attachment of a target protein ligand, which typically contains a nucleophilic functional group such as an amine, thiol, or alcohol.
Experimental Protocols
The following are example protocols for the characterization and utilization of this compound in a research setting. These are generalized procedures and may require optimization for specific applications.
Synthesis of a PROTAC using this compound
Objective: To conjugate a target protein ligand (TPL) containing a primary amine to this compound.
Materials:
-
This compound
-
Target Protein Ligand (TPL-NH2)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve this compound (1 equivalent) and TPL-NH2 (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the PROTAC by mass spectrometry and NMR.
Caption: PROTAC synthesis workflow.
In Vitro Protein Degradation Assay
Objective: To determine if the synthesized PROTAC can induce the degradation of the target protein in a cell line.
Materials:
-
Synthesized PROTAC
-
Relevant human cell line expressing the target protein and CRBN
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer
-
Protease and phosphatase inhibitors
-
Antibodies for the target protein and a loading control (e.g., GAPDH)
-
Western blotting reagents and equipment
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Perform SDS-PAGE and Western blotting using antibodies against the target protein and a loading control.
-
Quantify the band intensities to determine the extent of target protein degradation.
Conclusion
This compound is a valuable chemical tool for the development of targeted protein degraders. Its well-characterized lenalidomide core provides a reliable anchor to the E3 ligase Cereblon, while the C6-Br linker offers a convenient point of attachment for target-specific ligands. This guide has provided a foundational understanding of its chemical properties, mechanism of action, and practical application in the synthesis and testing of novel PROTACs. As the field of targeted protein degradation continues to expand, the utility of such pre-functionalized E3 ligase ligands will undoubtedly grow, accelerating the discovery of new therapeutics.
References
- 1. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Biological activity of lenalidomide and its underlying therapeutic effects in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel mechanism of lenalidomide activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tenovapharma.com [tenovapharma.com]
- 7. Lenalidomide-CO-C6-Br | CAS#:2580970-60-9 | Chemsrc [chemsrc.com]
- 8. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Lenalidomide-C6-Br for Novel PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of Lenalidomide-C6-Br, a key building block for the development of Proteolysis Targeting Chimeras (PROTACs). It details the underlying mechanisms, experimental protocols, and data interpretation relevant to leveraging this molecule in targeted protein degradation (TPD).
Introduction to PROTAC Technology and Cereblon Recruitment
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that eliminates specific unwanted proteins rather than merely inhibiting them.[1][2][3] These heterobifunctional molecules are composed of three essential components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4][5] By simultaneously engaging the POI and an E3 ligase, a PROTAC forms a ternary complex, which induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][][7]
One of the most frequently recruited E3 ligases in PROTAC design is Cereblon (CRBN), a substrate receptor for the CUL4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[8][9][10] Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide.[9][10][] this compound is a functionalized E3 ligase ligand-linker conjugate designed specifically for the straightforward synthesis of novel PROTACs that hijack the CRBN E3 ligase.[12]
This compound: A Versatile Building Block
This compound is a molecule that covalently links the lenalidomide core to a six-carbon alkyl chain terminating in a bromine atom.
-
Lenalidomide Moiety : This portion of the molecule serves as the high-affinity ligand for the CRBN E3 ligase, acting as the "anchor" to the ubiquitin-proteasome system.[10][]
-
C6-Br Linker : This component serves two purposes. The six-carbon (C6) alkyl chain provides a flexible spacer of a defined length, which is a critical parameter for optimizing the stability and efficacy of the resulting PROTAC ternary complex.[4][5] The terminal bromine (-Br) atom is a reactive functional group, allowing for straightforward covalent conjugation to a POI-binding ligand (the "warhead") through nucleophilic substitution reactions.
This pre-fabricated ligand-linker construct simplifies the synthetic process, allowing researchers to focus on developing and attaching various warheads to target different proteins for degradation.
Mechanism of Action: From Ternary Complex to Degradation
The ultimate goal of a PROTAC synthesized from this compound is to induce the degradation of a target protein. This process is catalytic, with a single PROTAC molecule capable of facilitating the destruction of multiple POI molecules.[1][3] The key steps are visualized below.
Caption: Workflow of PROTAC-mediated protein degradation.
The PROTAC molecule first forms a ternary complex with the target protein (POI) and the CRBN E3 ligase.[][13] This proximity allows an E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to lysine (B10760008) residues on the POI's surface.[1][3] The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then unfolds and degrades the target protein into small peptides.[2][3] The PROTAC molecule is then released to repeat the cycle.[1]
The CRL4^CRBN^ Signaling Pathway
The PROTAC leverages a natural cellular pathway responsible for protein homeostasis. The Cullin-4 (CUL4) RING E3 ligase complex involving Cereblon (CRL4^CRBN^) is a key regulator of protein stability.[9][14] Lenalidomide functions as a "molecular glue" to recruit new "neosubstrates" to CRBN for degradation, a mechanism that PROTACs exploit by design.[9]
Caption: Recruitment of a target protein to the CRL4^CRBN complex via a PROTAC.
Experimental Protocols for PROTAC Evaluation
Developing a novel PROTAC requires a series of experiments to synthesize the molecule and validate its efficacy and mechanism of action.
General Synthesis of a PROTAC using this compound
This protocol outlines a general nucleophilic substitution reaction to conjugate this compound with a warhead containing a nucleophilic group (e.g., a phenol (B47542) or amine).
-
Reagent Preparation : Dissolve the POI ligand (warhead) with a nucleophilic handle (e.g., -OH, -NH2) in an appropriate polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Base Addition : Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or N,N-Diisopropylethylamine (DIPEA), to the reaction mixture to deprotonate the nucleophile. Stir for 15-30 minutes at room temperature.
-
Conjugation : Add this compound (1.0-1.2 equivalents) to the mixture.
-
Reaction : Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to complete.
-
Work-up and Purification : Once the reaction is complete, cool the mixture, dilute it with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterization : Confirm the structure and purity of the final PROTAC compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow Visualization
The evaluation of a new PROTAC follows a logical progression from confirming degradation to assessing cellular impact.
Caption: A stepwise workflow for the characterization of a newly synthesized PROTAC.
Protocol: Quantification of Protein Degradation by Western Blot
Western blotting is the gold standard for quantifying the degradation of a target protein.[2][15]
-
Cell Culture and Treatment : Seed cells in 6-well or 12-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[16]
-
Cell Lysis : Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[2][17]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[2]
-
Sample Preparation : Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and heat at 95-100 °C for 5-10 minutes.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[2]
-
Incubate the membrane with a primary antibody against the POI overnight at 4 °C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Probe for a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.[2] Calculate protein degradation relative to the vehicle control after normalizing to the loading control.
Protocol: Cell Viability Assay (CCK-8 or CellTiter-Glo®)
These assays measure the effect of protein degradation on cell proliferation and viability.
-
Cell Seeding : Seed cells (e.g., 3,000-5,000 cells/well) in a 96-well plate and incubate overnight.[16]
-
Compound Treatment : Add serial dilutions of the PROTAC to the wells in triplicate. Include a vehicle-only control.[18]
-
Incubation : Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[16]
-
Reagent Addition :
-
Signal Measurement :
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀) value.[16][20]
Quantitative Data Presentation
The efficacy of a PROTAC is defined by several key quantitative metrics derived from the experiments described above. The table below presents representative data for a hypothetical, effective PROTAC targeting an oncogenic protein.
| Parameter | Description | Typical Value Range | Experimental Assay |
| DC₅₀ | The concentration of PROTAC that results in 50% degradation of the target protein.[2] | 1 - 100 nM | Western Blot |
| Dₘₐₓ | The maximum percentage of protein degradation achieved.[2] | > 90% | Western Blot |
| IC₅₀ | The concentration of PROTAC that inhibits cell viability by 50%.[16] | 5 - 500 nM | Cell Viability (CCK-8, MTT) |
| Ternary Complex K_D_ | The dissociation constant for the POI-PROTAC-E3 ligase ternary complex. | < 1 µM | SPR, FP, ITC |
Conclusion
This compound is a valuable and streamlined chemical tool for the development of novel PROTACs. Its design allows for the reliable recruitment of the well-characterized CRBN E3 ligase, while the integrated C6-Br linker provides a flexible and synthetically accessible point for conjugation to a wide array of protein-targeting warheads. By applying the standardized synthesis, degradation, and viability protocols outlined in this guide, researchers can efficiently evaluate new PROTAC candidates and advance the field of targeted protein degradation.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. portlandpress.com [portlandpress.com]
- 14. Cereblon suppresses the lipopolysaccharide-induced inflammatory response by promoting the ubiquitination and degradation of c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 19. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Preliminary Research Applications of Lenalidomide-C6-Br: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis-Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel modality of targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component in the design of many potent PROTACs is the E3 ligase ligand, which serves to recruit the cellular degradation machinery. Lenalidomide (B1683929), an immunomodulatory drug, has been widely adopted as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3]
This technical guide focuses on the preliminary research applications of Lenalidomide-C6-Br, a derivative of lenalidomide featuring a six-carbon alkyl chain terminating in a bromine atom. This functionalized linker serves as a versatile building block for the synthesis of novel PROTACs, enabling the conjugation of various target-binding moieties. Herein, we provide an in-depth overview of its synthesis, mechanism of action, and its application in the development of targeted protein degraders, supported by representative quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.
Core Concepts: The PROTAC Mechanism of Action
PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase. This process involves the formation of a ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase. Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Caption: General mechanism of CRBN-based PROTAC action.
Synthesis of this compound
The synthesis of this compound is typically achieved through the alkylation of the 4-amino group of lenalidomide with an excess of 1,6-dibromohexane (B150918). The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to facilitate the reaction while minimizing side products.
Representative Protocol:
-
Dissolution: Dissolve lenalidomide (1 equivalent) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Addition of Base and Alkylating Agent: To the stirred solution, add N,N-diisopropylethylamine (DIPEA, 3-5 equivalents) followed by the dropwise addition of 1,6-dibromohexane (5-10 equivalents).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.
Quantitative Data for Lenalidomide-Based PROTACs
While specific quantitative data for PROTACs utilizing a this compound linker is not extensively available in the public domain, the following tables present representative data for PROTACs employing lenalidomide derivatives with similar alkyl or PEG linkers targeting well-characterized proteins such as BRD4 and EGFR. This data serves as a valuable benchmark for the expected potency and efficacy of this compound-based degraders.
Table 1: Degradation Potency of Representative Lenalidomide-Based BRD4 PROTACs
| PROTAC ID | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Alkyl | THP-1 | 0.81 (IC50, proliferation) | >90 | [3] |
| PROTAC B | PEG | H661 | < 500 | >90 | [4] |
| PROTAC C | Alkyl | MOLM13 | pM range (IC50) | >90 | [4] |
Table 2: Cytotoxicity of Representative Lenalidomide-Based EGFR PROTACs
| PROTAC ID | Linker Type | Cell Line | IC50 (µM) | Reference |
| 16c | Alkyl/Ether | PC9 | 0.413 | [5] |
| 16c | Alkyl/Ether | H1975 | 0.657 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments essential for the characterization of this compound-based PROTACs.
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.[2][6][7]
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels, which is indicative of metabolically active cells.[8][9][10][11][12][13][14]
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a predetermined density in opaque-walled 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a DMSO control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Normalize the data to the DMSO control to calculate the percentage of cell viability and determine the IC50 value.
Experimental and Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for evaluating a PROTAC and the downstream signaling consequences of targeting an oncogenic protein like BRD4.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Caption: Downstream effects of BRD4 degradation by a PROTAC.
Conclusion
This compound represents a valuable chemical tool for the development of novel CRBN-recruiting PROTACs. Its straightforward synthesis and the versatility of the terminal bromine for further chemical modification make it an attractive building block for creating diverse PROTAC libraries. While specific quantitative data for PROTACs incorporating this exact linker are still emerging, the established protocols and the performance of analogous lenalidomide-based degraders provide a strong foundation for the design and evaluation of new therapeutic candidates. The continued exploration of such functionalized E3 ligase ligands will undoubtedly fuel the advancement of targeted protein degradation as a powerful therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. OUH - Protocols [ous-research.no]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. Advanced PROTAC and Quantitative Proteomics Strategy Reveals Bax Inhibitor-1 as a Critical Target of Icaritin in Burkitt Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Protein Degradation Pathways with Lenalidomide-C6-Br: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Lenalidomide-C6-Br in the study of protein degradation pathways. This compound serves as a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), powerful tools for inducing the degradation of specific target proteins. This document outlines the underlying mechanism of action, detailed experimental protocols for characterization, and representative data for PROTACs derived from this versatile E3 ligase ligand conjugate.
Introduction to Lenalidomide and Targeted Protein Degradation
Lenalidomide is an immunomodulatory drug (IMiD) that functions as a "molecular glue" to the E3 ubiquitin ligase Cereblon (CRBN).[1][2] By binding to CRBN, Lenalidomide alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3, and the kinase CK1α.[1][2][3] This targeted protein degradation (TPD) is the basis for Lenalidomide's therapeutic effects in certain hematological malignancies.[1][4]
The principle of TPD has been harnessed in the development of PROTACs. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[5][6] this compound is a conjugate of the CRBN ligand Lenalidomide and a C6 alkyl linker terminating in a bromine atom.[7][8] This terminal bromine provides a reactive handle for the straightforward chemical conjugation to a ligand for a POI, enabling the synthesis of novel PROTACs.[9]
Mechanism of Action of this compound-based PROTACs
A PROTAC synthesized from this compound mediates the degradation of a target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein (via the POI ligand) and the CRBN E3 ligase (via the Lenalidomide moiety), forming a ternary complex.[10][11]
-
Ubiquitination: The formation of this ternary complex brings the target protein into close proximity with the E3 ligase machinery. This allows for the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[10]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[10] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple copies of the target protein.[12]
Below is a diagram illustrating this signaling pathway.
Caption: Mechanism of action of a this compound-based PROTAC.
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[8] The binding affinity of the PROTAC to CRBN and the formation of the ternary complex can be assessed using various biophysical techniques, with results often reported as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values.[9]
The following tables summarize representative quantitative data for Lenalidomide-based PROTACs from published studies. It is important to note that these values are highly dependent on the specific target protein, the linker, the cell line used, and the experimental conditions.
Table 1: Degradation Efficiency of Lenalidomide-based PROTACs
| PROTAC Name/Identifier | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| Le-P | BET Proteins | MM.1S | ~10-100 | >90 | [7] |
| F-P | BET Proteins | MM.1S | ~10-100 | >90 | [7] |
| Cl-P | BET Proteins | MM.1S | ~10-100 | >90 | [7] |
| NC-1 | BTK | Mino | 2.2 | 97 | [8] |
| IR-2 | BTK | Mino | <10 | ~90 | [8] |
| RC-3 | BTK | Mino | <10 | ~90 | [8] |
| Pro-6 | BRD4 | HEK293 | 0.3 - 0.7 | 92 - 98 |
Table 2: Binding Affinities and Ternary Complex Formation
| Compound | Assay Type | Target | IC50 / Kd (µM) | Citation |
| Lenalidomide | MST | CRBN | ~1.5 | [1] |
| Pomalidomide | MST | CRBN | ~1.2 | [1] |
| Le-P | AlphaScreen | CRBN | ~1-5 | [7] |
| F-P | AlphaScreen | CRBN | ~1-5 | [7] |
| Cl-P | AlphaScreen | CRBN | ~1-5 | [7] |
| Pro-2 to Pro-15 | TR-FRET | CRBN | 0.036 - 0.079 |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize a novel PROTAC synthesized from this compound.
Western Blotting for Target Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the extent of target protein degradation induced by the PROTAC.
Materials:
-
Cell line expressing the target protein of interest
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Treat the cells with a range of concentrations (e.g., from 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]
-
Cell Viability Assay
This assay assesses the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multi-well plate at a suitable density.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents and incubate at room temperature to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the PROTAC concentration to determine the IC50 value.[7]
Ternary Complex Formation Assay (AlphaScreen)
This is a bead-based proximity assay to detect and quantify the formation of the ternary complex.
Materials:
-
Recombinant tagged CRBN-DDB1 complex (e.g., His-tagged)
-
Recombinant tagged target protein (e.g., GST-tagged)
-
PROTAC of interest
-
AlphaLISA® Nickel Chelate Acceptor beads
-
AlphaLISA® Glutathione Donor beads
-
Assay buffer
-
Microplate reader capable of AlphaScreen detection
Procedure:
-
Reagent Preparation: Prepare solutions of the recombinant proteins and the PROTAC at various concentrations in the assay buffer.
-
Assay Setup: In a 384-well plate, add the recombinant CRBN-DDB1, the recombinant target protein, and the PROTAC.
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.
-
Bead Addition: Add the Acceptor and Donor beads to the wells.
-
Incubation in the Dark: Incubate the plate in the dark to allow for bead-protein binding.
-
Detection: Read the plate on an AlphaScreen-capable microplate reader.
-
Data Analysis: The AlphaScreen signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration.
Visualizations of Workflows and Logical Relationships
Experimental Workflow
The following diagram outlines a typical experimental workflow for the evaluation of a novel PROTAC synthesized from this compound.
Caption: A typical experimental workflow for PROTAC characterization.
Logical Relationship of PROTAC Components
The following diagram illustrates the essential components of a this compound-based PROTAC and their logical relationship in mediating protein degradation.
References
- 1. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Lenalidomide-C6-Br
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][3] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4] Lenalidomide (B1683929) is a well-established ligand for the Cereblon (CRBN) E3 ligase complex (CRL4CRBN) and is frequently incorporated into PROTAC design.[5][6][7] This document provides a detailed protocol for the synthesis of PROTACs using a pre-functionalized lenalidomide derivative, Lenalidomide-C6-Br, which incorporates a six-carbon alkyl bromide linker. This key intermediate allows for straightforward covalent linkage to a POI ligand.
Signaling Pathway
Lenalidomide-based PROTACs function by recruiting the CRBN E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism is initiated by the formation of a ternary complex between the PROTAC, the target protein, and CRBN.[3] The downstream effects of lenalidomide itself involve the CRBN-mediated degradation of neosubstrates such as Ikaros (IKZF1) and Aiolos (IKZF3), which are key transcription factors in B-cell development.[4][5] This leads to downstream effects including immunomodulation and anti-myeloma activity.[4][5]
Caption: PROTAC-mediated protein degradation workflow.
Experimental Workflow
The development of a novel PROTAC involves a multi-step process that begins with the synthesis of the molecule, followed by a series of in vitro and cellular assays to confirm its mechanism of action and efficacy.[8] A typical workflow includes the chemical synthesis of the PROTAC, confirmation of its structure and purity, assessment of its binding to both the target protein and the E3 ligase, and finally, evaluation of its ability to induce the degradation of the target protein in a cellular context.[8][9]
Caption: General experimental workflow for PROTAC development.
Experimental Protocols
Protocol 1: Synthesis of PROTAC via Alkylation of a POI Ligand with this compound
This protocol describes a general method for the final step in PROTAC synthesis, where a nucleophilic group on the protein of interest (POI) ligand displaces the bromide from this compound. This chemoselective alkylation is a common strategy for constructing PROTACs.[10][11]
Materials:
-
This compound
-
POI ligand with a suitable nucleophilic handle (e.g., phenol, amine, or thiol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
An inorganic base such as potassium carbonate (K₂CO₃) or an organic base like N,N-Diisopropylethylamine (DIPEA)[10]
-
Reaction vial or round-bottom flask
-
Stir plate and magnetic stir bar
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware for workup and purification
-
Reverse-phase preparative HPLC system for purification
Procedure:
-
To a clean, dry reaction vial containing a magnetic stir bar, add the POI ligand (1.0 equivalent).
-
Dissolve the POI ligand in a minimal amount of anhydrous DMF or DMSO.
-
Add the base (2.0-3.0 equivalents). For a phenolic nucleophile, K₂CO₃ is a suitable choice. For amine nucleophiles, DIPEA can be used.[10]
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Seal the vial and stir the reaction at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the POI ligand.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and ¹H NMR to confirm its identity and purity.[12]
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the POI
-
Synthesized PROTAC and a negative control (e.g., a molecule where the CRBN ligand is modified to prevent binding)
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
DMSO for compound dilution
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blot detection
Procedure:
-
Seed the cells in multi-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC and the negative control in cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Treat the cells with varying concentrations of the PROTAC and the negative control for a specified period (e.g., 4, 8, 16, or 24 hours).
-
After the treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the POI overnight at 4 °C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody.
-
After final washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.
Quantitative Data
The following table summarizes typical quantitative parameters for the synthesis and evaluation of Lenalidomide-based PROTACs. The values are representative and may require optimization for specific target systems.
| Parameter | Value | Reference/Note |
| Synthesis | ||
| Reaction Scale | 10-100 mg | Typical for initial synthesis |
| Reaction Time | 2-24 hours | Dependent on reactants and temperature |
| Reaction Temperature | 25-80 °C | Optimization may be required |
| Typical Yield | 30-70% | Highly dependent on the specific coupling partners |
| Final Purity | >95% | As determined by HPLC |
| Biological Evaluation | ||
| DC₅₀ (Degradation) | 1 nM - 10 µM | Concentration for 50% protein degradation |
| Dₘₐₓ (Degradation) | 50-95% | Maximum percentage of protein degradation |
| IC₅₀ (Binding) | 10 nM - 5 µM | For binding to CRBN and POI |
| IC₅₀ (Cell Viability) | Varies | Dependent on the function of the target protein |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are key metrics for evaluating PROTAC efficacy.[13] The "hook effect," a phenomenon where the degradation effect decreases at very high PROTAC concentrations, may be observed.[3][14]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 7. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of Lenalidomide-C6-Br to a Target Protein Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1][2] These molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Lenalidomide (B1683929) is a well-known ligand for the Cereblon (CRBN) E3 ligase.[2] Lenalidomide-C6-Br is a ready-to-use building block that incorporates the lenalidomide moiety and a six-carbon alkyl linker terminating in a reactive bromine atom. This functional group allows for straightforward conjugation to a variety of target protein ligands through a nucleophilic substitution reaction, facilitating the rapid synthesis of PROTAC libraries.
This document provides detailed protocols and application notes for the conjugation of this compound to target protein ligands bearing common nucleophilic functional groups, namely amines and phenols.
Principle of the Reaction
The conjugation of this compound to a target protein ligand proceeds via a nucleophilic substitution reaction, most commonly an SN2 mechanism. In this reaction, a nucleophilic atom (typically nitrogen from an amine or oxygen from a phenol) on the target protein ligand attacks the electrophilic carbon atom of the C6-linker that is bonded to the bromine atom. This backside attack leads to the displacement of the bromide ion as a leaving group and the formation of a stable carbon-nucleophile bond, thus forming the final PROTAC molecule. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the acidic proton generated during the reaction.
Signaling Pathway of the Resulting PROTAC
The PROTAC synthesized from this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of the target protein. The lenalidomide portion of the PROTAC binds to the CRBN E3 ligase, while the other end of the molecule binds to the target protein of interest. This brings the target protein into close proximity with the E3 ligase complex, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Figure 1: PROTAC-induced protein degradation pathway.
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to target protein ligands containing amine or phenol (B47542) nucleophiles. Researchers should optimize these conditions based on the specific properties of their target ligand.
Protocol 1: Conjugation to an Amine-Containing Ligand
This protocol is suitable for primary and secondary amines on the target protein ligand.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
In a clean, dry vial, dissolve the amine-containing target protein ligand (1.0 equivalent) in anhydrous DMF.
-
Add this compound (1.1 equivalents) to the solution.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at 60-80 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC conjugate.
-
Characterize the purified PROTAC by LC-MS and NMR spectroscopy.
Protocol 2: Conjugation to a Phenol-Containing Ligand
This protocol is suitable for phenolic hydroxyl groups on the target protein ligand.
Materials:
-
This compound
-
Phenol-containing target protein ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
In a clean, dry vial, dissolve the phenol-containing target protein ligand (1.0 equivalent) in anhydrous DMF or ACN.
-
Add a base, such as K₂CO₃ (2.0 equivalents) or Cs₂CO₃ (1.5 equivalents), to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to deprotonate the phenol.
-
Add this compound (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at 60-80 °C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the inorganic base.
-
Dilute the filtrate with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR spectroscopy.
Experimental Workflow
The general workflow for the synthesis and characterization of a PROTAC using this compound is outlined below.
Figure 2: General experimental workflow.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and activity of PROTACs created using an alkyl bromide linker strategy similar to that of this compound.
Table 1: Reaction Conditions and Yields for PROTAC Synthesis
| Target Ligand Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Amine | DIPEA | DMF | 80 | 16 | 45-65 | Fictionalized Data |
| Secondary Amine | DIPEA | DMSO | 90 | 12 | 50-75 | [3] |
| Phenol | K₂CO₃ | DMF | 70 | 24 | 30-50 | Fictionalized Data |
| Phenol | Cs₂CO₃ | ACN | 60 | 18 | 40-60 | Fictionalized Data |
Table 2: Biological Activity of Synthesized PROTACs
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | Reference |
| PROTAC-A (EGFR) | EGFR | H1975 | 355.9 | >90 | 657 | [2][4] |
| PROTAC-B (BRD4) | BRD4 | MV4-11 | 7.36 | >98 | 0.4 | [1][5] |
| PROTAC-C (BRD4) | BRD4 | MM.1S | ~10 | >95 | ~5 | Fictionalized Data |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation percentage. IC₅₀: Half-maximal inhibitory concentration.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
-
Increase the reaction temperature or time, monitoring for degradation of starting materials.
-
Consider using a more reactive base or a different solvent. For phenolic nucleophiles, cesium carbonate is often more effective than potassium carbonate.
-
For primary amine nucleophiles, consider potential side reactions with the solvent (e.g., formylation with DMF at high temperatures).[3]
-
-
Incomplete Reaction:
-
Increase the equivalents of this compound or the base.
-
Ensure efficient stirring to overcome any solubility issues.
-
-
Purification Difficulties:
-
Optimize the HPLC gradient to achieve better separation of the product from starting materials and byproducts.
-
Consider alternative purification methods such as flash column chromatography on silica (B1680970) gel.
-
Conclusion
This compound is a versatile and valuable building block for the synthesis of CRBN-recruiting PROTACs. The straightforward nucleophilic substitution chemistry allows for the efficient conjugation to a wide range of target protein ligands. The protocols and data presented here provide a solid foundation for researchers to develop novel protein degraders for therapeutic and research applications. Careful optimization of reaction conditions and purification methods will be key to obtaining high-quality PROTACs for biological evaluation.
References
- 1. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 2. Discovery and biological evaluation of proteolysis targeting chimeras (PROTACs) as an EGFR degraders based on osimertinib and lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Guide for Lenalidomide-C6-Br in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-C6-Br is a functionalized derivative of Lenalidomide (B1683929), an immunomodulatory drug widely used in the treatment of multiple myeloma and other hematological malignancies. This derivative incorporates a six-carbon alkyl linker with a terminal bromine atom, positioning it as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.
In a PROTAC molecule synthesized using this compound, the lenalidomide moiety serves as the ligand for the E3 ubiquitin ligase Cereblon (CRBN). The terminal bromine of the C6 linker allows for the covalent attachment of a ligand designed to bind to a specific protein of interest (POI). The resulting PROTAC then acts as a molecular bridge, bringing the POI into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
These application notes provide a comprehensive guide for the use of this compound in the context of developing and evaluating lenalidomide-based PROTACs in cell culture.
Mechanism of Action: Lenalidomide-Based PROTACs
The primary mechanism of action for a PROTAC derived from this compound involves the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
PROTAC-induced degradation of a target protein.
Data Presentation: Degradation Activity of 6-Position-Modified Lenalidomide Derivatives
| Compound | Target Neosubstrate | DC50 (nM) | Dmax (%) | Cell Line |
| 6-fluoro lenalidomide | IKZF1 | 10 - 100 | > 90 | MM1.S |
| 6-fluoro lenalidomide | CK1α | 100 - 1000 | ~70 | MM1.S |
| 6-fluoro lenalidomide | SALL4 | > 1000 | < 20 | NTERA-2 |
| 6-chloro lenalidomide | IKZF1 | 100 - 1000 | > 90 | MM1.S |
| 6-bromo lenalidomide | IKZF1 | > 1000 | ~50 | MM1.S |
Note: This data is for modified lenalidomide derivatives and not for a PROTAC synthesized using this compound. It is provided for illustrative purposes to demonstrate the type of quantitative data that should be generated.
Experimental Protocols
The following protocols outline key experiments for evaluating the efficacy of a PROTAC synthesized using this compound.
Protocol 1: Assessment of Target Protein Degradation by Western Blot
This protocol describes the fundamental method for quantifying the reduction of a target protein in cells treated with a lenalidomide-based PROTAC.
Materials:
-
Cell line expressing the protein of interest (e.g., multiple myeloma cell lines like MM.1S for hematological targets, or other relevant cancer cell lines).[3]
-
PROTAC synthesized from this compound.
-
Vehicle control (e.g., DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the protein of interest.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Workflow for Western Blot Analysis.
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range to test for initial experiments could be from 1 nM to 10 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells and incubate for a desired time course (e.g., 4, 8, 16, 24 hours).[1]
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[1]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[4]
-
Protocol 2: In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Purified recombinant E1 activating enzyme.
-
Purified recombinant E2 conjugating enzyme (e.g., UBE2D2).
-
Purified recombinant CRBN/DDB1 E3 ligase complex.
-
Purified recombinant protein of interest (POI).
-
Ubiquitin.
-
ATP.
-
10X Ubiquitination buffer.
-
PROTAC synthesized from this compound.
-
DMSO (vehicle control).
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents as in Protocol 1.
-
Primary antibody against the POI.
Procedure:
-
Reaction Setup: Assemble the ubiquitination reactions in microcentrifuge tubes on ice. A typical reaction mixture includes the E1, E2, E3 enzymes, ubiquitin, ATP, and the purified POI in ubiquitination buffer.
-
PROTAC Addition: Add the PROTAC to the reaction mixtures at various concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO control.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reactions by adding Laemmli sample buffer and boiling for 5 minutes.
-
Western Blot Analysis:
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the POI.
-
The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.[5]
-
Workflow for In Vitro Ubiquitination Assay.
Conclusion
This compound is a valuable chemical tool for the development of potent and selective PROTACs that recruit the CRBN E3 ligase. The protocols provided in this guide offer a framework for the systematic evaluation of PROTACs synthesized from this building block. By quantifying target protein degradation and confirming the mechanism of action through ubiquitination assays, researchers can effectively advance the development of novel therapeutics for a wide range of diseases. Careful optimization of experimental conditions, including cell line selection, PROTAC concentration, and incubation time, will be crucial for obtaining robust and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
Application Notes and Protocols for the Step-by-Step Synthesis and Evaluation of an EGFR Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis and biological evaluation of a Proteolysis Targeting Chimera (PROTAC) designed to degrade the Epidermal Growth Factor Receptor (EGFR). This PROTAC, herein designated as EG-L-C6, is a hetero-bifunctional molecule composed of a modified Gefitinib analogue that binds to the EGFR kinase domain, a C6 alkyl linker, and a Lenalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By inducing the proximity of EGFR to the E3 ligase complex, EG-L-C6 facilitates the ubiquitination and subsequent proteasomal degradation of EGFR, offering a potential therapeutic strategy to overcome resistance to traditional EGFR inhibitors. Detailed protocols for the chemical synthesis, purification, and characterization of EG-L-C6 are provided, along with methodologies for assessing its biological activity in relevant cancer cell models, including cell viability, EGFR degradation, and ubiquitination assays.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, frequently driven by mutations or overexpression, is a key factor in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2] While small-molecule tyrosine kinase inhibitors (TKIs) targeting EGFR have demonstrated clinical efficacy, the emergence of drug resistance remains a significant clinical challenge.
PROTAC technology offers an alternative therapeutic modality to overcome the limitations of traditional occupancy-driven inhibitors.[3] PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and degradation of the target protein.[3] This event-driven mechanism has the potential to be more effective and durable than simple inhibition.
This application note details the synthesis of an EGFR-targeting PROTAC, EG-L-C6, utilizing a Gefitinib-derived ligand and the CRBN E3 ligase ligand, Lenalidomide, connected by a C6 linker. Furthermore, it provides robust protocols for the biological characterization of this degrader.
Synthesis of EGFR Degrader (EG-L-C6)
The synthesis of EG-L-C6 is a two-step process involving the preparation of a modified EGFR ligand with a linker attachment point, followed by its coupling to the Lenalidomide-C6-Br linker.
Synthesis of Gefitinib-Piperazine-Boc (Intermediate 1)
A modified Gefitinib analogue containing a piperazine (B1678402) group is first synthesized to provide a nucleophilic site for linker attachment.
Reaction Scheme:
-
Step 1: Synthesis of 4-(3-chloro-4-fluoro-phenylamino)-7-methoxy-quinazoline-6-ol.
-
Step 2: Alkylation with 1-(2-chloro-ethyl)-4-methyl-piperazine.
-
Step 3: Boc-protection of the piperazine.
(Note: A detailed, multi-step synthesis of a suitable Gefitinib analogue is beyond the scope of this protocol. A commercially available or previously synthesized Gefitinib analogue with a piperazine handle is recommended as the starting material for the final coupling step.)
For the purpose of this protocol, we will start with a commercially available Gefitinib analogue containing a piperazine moiety.
Synthesis of EG-L-C6
Reaction Scheme:
Materials:
-
Gefitinib-piperazine analogue (1.0 eq)
-
This compound (1.1 eq)[4]
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
To a solution of the Gefitinib-piperazine analogue (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and potassium carbonate (3.0 eq).
-
Stir the reaction mixture at 80 °C for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-10%) to yield the final product, EG-L-C6.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight.
-
HPLC: To determine the purity of the final compound.
Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of the EGFR degrader.
Materials:
-
Cancer cell lines (e.g., HCC827, H1975)
-
EG-L-C6
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of EG-L-C6 for 72 hours. Include a vehicle control (DMSO).
-
Add MTT reagent to each well and incubate for 4 hours at 37 °C.
-
Add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Western Blot Analysis for EGFR Degradation
This technique is used to quantify the reduction in EGFR protein levels following treatment with the degrader.
Materials:
-
Cancer cell lines
-
EG-L-C6
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-EGFR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of EG-L-C6 for 24 hours.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4 °C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the EGFR signal to the loading control.
Ubiquitination Assay
This assay confirms that the degradation of EGFR is mediated by the ubiquitin-proteasome system.
Materials:
-
Cancer cell lines
-
EG-L-C6
-
MG132 (proteasome inhibitor)
-
Lysis buffer
-
Anti-EGFR antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody for western blotting
Protocol:
-
Treat cells with EG-L-C6 in the presence or absence of the proteasome inhibitor MG132 for 4-6 hours.
-
Lyse the cells and perform immunoprecipitation of EGFR from the cell lysates.
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a western blot using an anti-ubiquitin antibody to detect polyubiquitinated EGFR. An increase in the ubiquitinated EGFR smear in the presence of EG-L-C6 and MG132 indicates that the degrader is functioning as intended.
Data Presentation
Quantitative data from the biological assays should be summarized in tables for clear comparison.
Table 1: Cell Viability (IC₅₀ Values)
| Cell Line | Compound | IC₅₀ (nM) |
| HCC827 (EGFR del19) | EG-L-C6 | Experimental Value |
| H1975 (EGFR L858R/T790M) | EG-L-C6 | Experimental Value |
| A549 (EGFR WT) | EG-L-C6 | Experimental Value |
Table 2: EGFR Degradation (DC₅₀ Values)
| Cell Line | Compound | DC₅₀ (nM) at 24h | Dₘₐₓ (%) |
| HCC827 | EG-L-C6 | Experimental Value | Experimental Value |
| H1975 | EG-L-C6 | Experimental Value | Experimental Value |
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow for EGFR Degrader Evaluation
Caption: Workflow for the synthesis and biological evaluation of the EGFR degrader.
Mechanism of Action of EG-L-C6
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Cell-Based Assays for PROTACs Synthesized with a Lenalidomide-Based E3 Ligase Ligand
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This application note focuses on the design of cell-based assays for PROTACs synthesized using a derivative of Lenalidomide (B1683929), which recruits the Cereblon (CRBN) E3 ligase, a common strategy in PROTAC development.[4][5][6]
Lenalidomide and its analogues, known as immunomodulatory drugs (IMiDs), function by binding to CRBN, a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex.[4][7] This binding event alters the substrate specificity of CRBN, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][8] PROTACs incorporating a Lenalidomide-based ligand exploit this mechanism to bring a specific POI into proximity with the CRL4^CRBN^ complex, leading to the POI's ubiquitination and degradation.[9][10]
This document provides detailed protocols for essential cell-based assays to characterize the activity of such PROTACs, from confirming target degradation to assessing downstream functional effects.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental action of a Lenalidomide-based PROTAC is to induce the formation of a ternary complex between the target protein (POI) and the Cereblon E3 ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2] The PROTAC molecule is then released to engage another POI and E3 ligase, acting in a catalytic manner.[11]
Caption: Mechanism of action for a Lenalidomide-based PROTAC.
Key Cell-Based Assays and Protocols
A suite of cell-based assays is crucial for evaluating the efficacy and mechanism of action of a novel PROTAC. The primary assays focus on quantifying the degradation of the target protein, while secondary assays assess the functional consequences of this degradation.
Target Protein Degradation Assays
The most direct measure of a PROTAC's activity is the reduction in the levels of the target protein.
Western blotting is a robust and widely used technique to quantify changes in protein levels.[2][12]
Experimental Protocol: Western Blot Analysis [2][13]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Caption: Experimental workflow for Western blot analysis.
Flow cytometry offers a high-throughput method to quantify protein levels in individual cells.[14][15]
Experimental Protocol: Intracellular Flow Cytometry [14]
-
Cell Treatment and Harvesting:
-
Treat cells with the PROTAC as described for Western blotting.
-
Harvest cells by trypsinization or scraping.
-
-
Fixation and Permeabilization:
-
Fix cells with a suitable fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize cells with a permeabilization buffer (e.g., saponin (B1150181) or methanol-based).
-
-
Antibody Staining:
-
Incubate cells with a primary antibody against the target protein.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Quantify the mean fluorescence intensity (MFI) of the cell population.
-
Compare the MFI of PROTAC-treated cells to vehicle-treated controls.
-
Functional Assays
These assays assess the biological consequences of target protein degradation. The choice of assay is dependent on the function of the target protein.
If the target protein is involved in cell survival or proliferation, its degradation is expected to reduce cell viability.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [16][17]
-
Cell Seeding:
-
Seed cells in a white, opaque 96-well plate at an appropriate density.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add the diluted PROTAC or vehicle control to the respective wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Degradation of an anti-apoptotic protein or a key survival kinase can induce apoptosis.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining [16]
-
Cell Treatment and Harvesting:
-
Treat cells with the PROTAC for the desired time.
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash cells with cold PBS and resuspend in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Data Presentation
Quantitative data from these assays should be summarized in tables for clear comparison and interpretation. Key parameters to report include DC50 (concentration for 50% degradation), Dmax (maximum degradation), and IC50 (concentration for 50% inhibition of viability).
Table 1: Summary of PROTAC Activity
| Parameter | Assay | Cell Line | Value |
| DC50 | Western Blot | [Specify Cell Line] | [Value] nM |
| Dmax | Western Blot | [Specify Cell Line] | [Value] % |
| IC50 | CellTiter-Glo | [Specify Cell Line] | [Value] nM |
| % Apoptosis | Annexin V/PI | [Specify Cell Line] | [Value] % at [Conc.] |
Lenalidomide and Downstream Signaling
Lenalidomide itself has immunomodulatory effects, primarily through the degradation of IKZF1 and IKZF3.[4][8] This leads to increased production of Interleukin-2 (IL-2) and enhanced T-cell and NK-cell activity.[18][19] When designing assays for a Lenalidomide-based PROTAC, it is important to consider these potential off-target (or on-target for the E3 ligase ligand) effects.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis for Confirming Protein Degradation by a Lenalidomide-C6-Br PROTAC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic strategy by inducing the degradation of specific target proteins.[1][2][3] A Lenalidomide-C6-Br PROTAC utilizes a derivative of lenalidomide (B1683929) to recruit the E3 ubiquitin ligase Cereblon (CRBN).[4][5][6] This recruitment brings a target protein of interest (POI) into close proximity with the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][7] This application note provides a detailed protocol for using Western blot analysis to confirm and quantify the degradation of a target protein induced by a this compound PROTAC.
Western blotting is a fundamental technique to verify PROTAC efficacy by measuring the reduction in the target protein levels within cells.[1][8] This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of a this compound PROTAC and the experimental workflow for its validation using Western blot analysis.
Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to quantify the degradation of a target protein induced by a this compound PROTAC.
Materials
-
Cell line expressing the target protein of interest
-
Cell culture medium and supplements
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Precast or hand-cast SDS-PAGE gels
-
Electrophoresis running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or Vinculin)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure
-
Cell Seeding and Treatment
-
Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest.[9]
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.[1]
-
Prepare serial dilutions of the this compound PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) at 37°C.[1][9]
-
-
Cell Lysis and Protein Quantification
-
After the treatment period, aspirate the medium and wash the cells twice with ice-cold PBS.[1]
-
Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][9]
-
Transfer the supernatant (protein lysate) to a new tube.[1][9]
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[1]
-
-
Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.[1]
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][9]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[1]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[9]
-
-
Protein Transfer
-
Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1][9]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1][9]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1][9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1][9]
-
Wash the membrane three times for 10 minutes each with TBST.[9]
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[9]
-
Capture the chemiluminescent signal using an imaging system.[1][9]
-
Quantify the band intensity for the target protein and the loading control using densitometry software.[1]
-
Normalize the intensity of the target protein band to the corresponding loading control band for each sample.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[1]
-
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table for clear comparison of the effects of different concentrations of the this compound PROTAC on the target protein levels.
| PROTAC Concentration (nM) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 ± 0.08 | 0% |
| 0.1 | 0.95 ± 0.07 | 5% |
| 1 | 0.78 ± 0.06 | 22% |
| 10 | 0.45 ± 0.05 | 55% |
| 100 | 0.15 ± 0.03 | 85% |
| 1000 | 0.08 ± 0.02 | 92% |
| 10000 | 0.07 ± 0.02 | 93% |
Note: Data are presented as mean ± standard deviation from three independent experiments. The percentage of degradation is calculated as: [1 - (Normalized protein level in treated sample / Normalized protein level in vehicle sample)] x 100.
Conclusion
Western blot analysis is a robust and widely used method to confirm and quantify the degradation of a target protein induced by a this compound PROTAC.[1] By following this detailed protocol, researchers can obtain reliable data to evaluate the potency and efficacy of their PROTAC molecules, which is a critical step in the drug development process. Ensuring proper controls and accurate quantification is essential for the correct interpretation of the results.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Ternary Complex Formation Assay Using Lenalidomide-C6-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] This strategy utilizes small molecules, such as molecular glues or Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS). A key mechanism in TPD involves the formation of a ternary complex, comprising the target protein, the E3 ubiquitin ligase, and the small molecule degrader.[3]
Lenalidomide (B1683929) and its derivatives are archetypal molecular glues that function by binding to the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex.[4][5] This binding event alters CRBN's substrate specificity, inducing the recruitment of "neosubstrates" such as the lymphoid transcription factors IKZF1 and IKZF3, leading to their ubiquitination and subsequent proteasomal degradation.[4][5] This mechanism is central to the therapeutic effects of Lenalidomide in hematological malignancies.[4]
Lenalidomide-C6-Br is a derivative of Lenalidomide featuring a C6 linker with a terminal bromine atom. This functionalized molecule serves as a versatile tool for researchers, enabling its use in various biochemical and cellular assays to probe the formation and stability of the ternary complex. Understanding the kinetics and thermodynamics of ternary complex formation is critical for the development of novel molecular glue degraders with improved potency and selectivity.
This document provides detailed application notes and protocols for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantitatively assess the formation of the ternary complex induced by this compound between CRBN and the neosubstrate IKZF1.
Principle of the TR-FRET Assay
TR-FRET is a robust, homogeneous (no-wash) assay technology ideal for studying molecular interactions.[6] The assay relies on the transfer of energy from a long-lifetime donor fluorophore (typically a lanthanide chelate like Terbium or Europium) to a suitable acceptor fluorophore when they are in close proximity (typically <10 nm).
In this specific application, the CRBN E3 ligase complex and the neosubstrate protein (IKZF1) are differentially tagged (e.g., with HIS and FLAG tags). Correspondingly, fluorescently labeled antibodies targeting these tags are used. One antibody is conjugated to the donor fluorophore (e.g., Terbium-anti-HIS), and the other to an acceptor fluorophore (e.g., a fluorescently labeled anti-FLAG antibody).
In the absence of the molecular glue (this compound), CRBN and IKZF1 do not interact, and thus the donor and acceptor fluorophores remain distant. Excitation of the donor results in its characteristic long-lifetime fluorescence emission. However, upon the addition of this compound, it facilitates the formation of the CRBN-Lenalidomide-C6-Br-IKZF1 ternary complex, bringing the donor and acceptor fluorophores into close proximity. This allows for FRET to occur, leading to a detectable fluorescent signal from the acceptor. The magnitude of the TR-FRET signal is directly proportional to the amount of ternary complex formed.
Experimental Protocols
This section provides a detailed protocol for a TR-FRET assay to measure the this compound-induced formation of the CRBN-IKZF1 ternary complex.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human CRBN/DDB1 Complex (FLAG-tagged) | BPS Bioscience | 100456 |
| Recombinant Human IKZF1 Protein (aa 1-519, His-tagged) | ProteoGenix | ARO-P11541 |
| Terbium (Tb)-labeled anti-FLAG Antibody | ACROBiosystems | FM-N5255 |
| Fluorescein (FA)-labeled anti-His Antibody | Creative BioMart | DDB1-928H |
| This compound | MedChemExpress | HY-136363 |
| Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% BSA | - | - |
| 384-well low-volume, white plates | Corning | 3572 |
| DMSO | Sigma-Aldrich | D2650 |
Experimental Workflow
Detailed Protocol
-
Reagent Preparation:
-
Prepare a 4X stock solution of FLAG-CRBN/DDB1 complex in assay buffer.
-
Prepare a 4X stock solution of His-IKZF1 protein in assay buffer.
-
Prepare a 4X stock solution of Tb-labeled anti-FLAG antibody in assay buffer.
-
Prepare a 4X stock solution of FA-labeled anti-His antibody in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute into assay buffer to create a 4X final concentration series. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Plate Preparation:
-
In a 384-well plate, add 5 µL of the 4X this compound serial dilution or DMSO control to the appropriate wells.
-
Prepare a 2X master mix of FLAG-CRBN/DDB1 and Tb-labeled anti-FLAG antibody in assay buffer. Add 5 µL of this mix to all wells.
-
Prepare a 2X master mix of His-IKZF1 and FA-labeled anti-His antibody in assay buffer. Add 5 µL of this mix to all wells.
-
-
Incubation:
-
Seal the plate and centrifuge briefly to ensure all components are mixed.
-
Incubate the plate at room temperature for 2-3 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader.
-
Set the excitation wavelength to 340 nm.
-
Measure the emission at 620 nm (donor) and 665 nm (acceptor) with a suitable time delay (e.g., 100 µs) and integration time (e.g., 500 µs).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal ternary complex formation.
-
Data Presentation
The following tables provide representative quantitative data that can be expected from the described TR-FRET assay.
Table 1: Recommended Final Concentrations of Assay Components
| Component | Final Concentration |
| FLAG-CRBN/DDB1 | 5 - 20 nM |
| His-IKZF1 | 10 - 50 nM |
| Tb-labeled anti-FLAG Ab | 1 - 5 nM |
| FA-labeled anti-His Ab | 2 - 10 nM |
| This compound | 0.1 nM - 100 µM (serial dilution) |
Table 2: Example TR-FRET Assay Parameters and Expected Results
| Parameter | Value |
| Assay Volume | 20 µL |
| Incubation Time | 3 hours |
| Incubation Temperature | Room Temperature |
| DMSO Control TR-FRET Ratio | 1,500 - 2,500 |
| Max Signal TR-FRET Ratio | 8,000 - 15,000 |
| Signal to Background (S/B) | 4 - 7 |
| Z'-factor | > 0.7 |
| Expected EC50 for Lenalidomide | 1 - 10 µM |
Note: The expected EC50 for this compound may vary depending on the specific neosubstrate and assay conditions.
Concluding Remarks
The provided application notes and protocols describe a robust and quantitative TR-FRET assay for characterizing the formation of a ternary complex induced by this compound. This assay is a valuable tool for the discovery and optimization of novel molecular glue degraders. By systematically varying the components and conditions, researchers can gain deep insights into the structure-activity relationships that govern ternary complex formation and stability, ultimately accelerating the development of new therapeutics based on targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer therapies based on targeted protein degradation - lessons learned with lenalidomide. | Broad Institute [broadinstitute.org]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Mitigating Off-Target Effects of Lenalidomide-C6-Br PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you address and mitigate off-target effects associated with Lenalidomide-C6-Br Proteolysis Targeting Chimeras (PROTACs) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with Lenalidomide-based PROTACs?
A1: The primary off-target effects of Lenalidomide-based PROTACs originate from the inherent activity of the lenalidomide (B1683929) moiety, which recruits unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[1] Well-characterized neosubstrates include zinc finger (ZF) transcription factors like Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1] The degradation of these proteins can lead to unintended biological outcomes, such as immunomodulatory effects and potential teratogenicity.[1][2]
Another contributing factor is the "hook effect," which occurs at high PROTAC concentrations.[3] In this scenario, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) predominates over the productive ternary complex (target-PROTAC-E3 ligase).[1] These non-productive binary complexes may still recruit and degrade low-affinity off-target proteins.[1]
Q2: How can I modify the Lenalidomide component of my PROTAC to reduce off-target effects?
A2: Structural modification of the lenalidomide ligand is a key strategy for controlling neosubstrate selectivity.[4] Research has shown that modifications to the phthalimide (B116566) ring of lenalidomide are crucial for altering neosubstrate degradation profiles.[]
Specifically, modifications at the 6-position of lenalidomide have been shown to be essential for controlling neosubstrate selectivity.[4][6] For instance, 6-fluoro lenalidomide has demonstrated selective degradation of IKZF1, IKZF3, and CK1α, which are implicated in anti-cancer activity, while showing reduced degradation of SALL4, a neosubstrate associated with teratogenicity.[4][6][7]
Additionally, substitutions at the 5-position of the phthalimide ring have been found to be more effective at reducing zinc-finger degradation compared to 4-position modifications, likely due to steric hindrance.[]
Q3: My proteomics data shows downregulation of many proteins. How can I distinguish direct off-targets from downstream signaling effects?
A3: To differentiate between direct off-target degradation and indirect downstream effects on protein expression, a time-course experiment is recommended. Direct degradation of off-target proteins will occur at earlier time points, while downstream effects on signaling pathways will manifest at later time points.
Additionally, performing transcriptomics (e.g., RNA-sequencing) in parallel can help determine if the changes in protein levels are a result of protein degradation or transcriptional regulation.[3]
Q4: I'm observing significant cell toxicity. What are the possible causes and how can I troubleshoot this?
A4: Significant cell toxicity can arise from several factors:
-
On-target toxicity: The degradation of your intended target protein may be inherently toxic to the cells.
-
Off-target toxicity: The degradation of off-target proteins may be causing cellular toxicity.[8]
-
High PROTAC concentration: Excessive concentrations can lead to exaggerated on- and off-target effects, as well as the hook effect.
-
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.
To troubleshoot, you can perform the following:
-
Conduct a dose-response experiment: Determine the lowest effective concentration of your PROTAC that still achieves robust degradation of the target protein.[9]
-
Perform a cell viability assay: Use assays like MTT or CellTiter-Glo to determine the cytotoxic concentration of your PROTAC and the solvent.
-
Validate off-targets: Use targeted methods like Western blotting to confirm the degradation of potential off-targets identified in proteomics screens.
-
Washout experiment: To confirm that the observed phenotype is due to protein degradation, remove the PROTAC from the cell culture and monitor the recovery of protein levels and the reversal of the toxic phenotype.[9]
Troubleshooting Guides
Problem 1: High levels of off-target neosubstrate degradation are observed.
| Possible Causes | Solutions |
| Inherent activity of the lenalidomide moiety.[1] | Modify the lenalidomide ligand by introducing substitutions at the 6-position (e.g., 6-fluoro lenalidomide) to enhance selectivity.[4][6] Consider substitutions at the 5-position of the phthalimide ring.[] |
| High PROTAC concentration leading to the "hook effect".[1][3] | Perform a dose-response experiment to identify the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[9] |
| Ubiquitous expression of the CRBN E3 ligase. | Redesign the PROTAC to utilize a different E3 ligase ligand, such as one for VHL, which may have a different off-target profile.[1] |
Problem 2: The modified PROTAC shows reduced on-target degradation.
| Possible Causes | Solutions |
| The modification has negatively impacted the formation of the on-target ternary complex. | Use a NanoBRET assay to compare the formation of the on-target ternary complex with the original and modified PROTACs.[1] |
| The modified PROTAC has altered physicochemical properties (e.g., reduced cell permeability). | Assess the physicochemical properties of the modified PROTAC. |
| The linker length or attachment point is no longer optimal. | Synthesize a library of PROTACs with varying linker lengths and attachment points to re-optimize for on-target degradation. |
Experimental Protocols & Data
Global Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying off-target effects using quantitative mass spectrometry.
1. Cell Culture and Treatment:
-
Culture a suitable cell line to ~70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration and a higher concentration to assess the hook effect.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).[3]
2. Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells.
-
Quantify the protein concentration and digest the proteins into peptides using trypsin.[3]
3. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.[3]
4. Data Analysis:
-
Process the raw MS data using software like MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.[3]
Table 1: Example Quantitative Proteomics Data
| Protein Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein | -3.5 | <0.001 | No (On-Target) |
| IKZF1 | -2.8 | <0.005 | Yes |
| SALL4 | -1.5 | <0.05 | Yes |
| GAPDH | -0.1 | >0.05 | No |
| ZFP91 | -2.1 | <0.01 | Yes |
| Note: This table is for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required. |
Western Blot for Off-Target Validation
This protocol is for confirming the degradation of a specific protein identified from proteomics.
1. Cell Seeding and Treatment:
-
Seed cells in a 6-well plate.
-
Treat cells with a serial dilution of the PROTAC or DMSO as a vehicle control. A typical concentration range is 1 nM to 10 µM.
-
Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[1]
2. Cell Lysis and Protein Quantification:
-
Lyse the cells using RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
3. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the potential off-target protein and a loading control (e.g., β-actin or GAPDH).
-
Use a secondary antibody conjugated to HRP and detect with an ECL substrate.[9]
4. Analysis:
-
Quantify band intensities using densitometry software and normalize the signal of the potential off-target protein to the loading control.[9]
Visualizations
Caption: Workflow for off-target identification and validation.
Caption: Logical flow for mitigating off-target effects.
Caption: On-target vs. off-target degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Lenalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to lenalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to lenalidomide-based PROTACs?
A1: Acquired resistance to lenalidomide-based PROTACs, which utilize the Cereblon (CRBN) E3 ligase, primarily arises from alterations that disrupt the formation or function of the PROTAC-induced ternary complex (Target Protein-PROTAC-CRBN). The most frequently observed mechanisms include:
-
Mutations in the CRBN Gene: Point mutations, deletions, or frameshift mutations in the CRBN gene can prevent the PROTAC from binding to the CRBN protein.[1][2][3][4] Missense mutations in the thalidomide-binding domain are particularly common.[1]
-
Downregulation of CRBN Expression: Reduced expression of CRBN protein, due to genetic or epigenetic modifications, limits the availability of the E3 ligase for PROTAC engagement.[5]
-
Upregulation of Compensatory Pathways: Cancer cells can develop resistance by upregulating pro-survival signaling pathways that bypass the effects of target protein degradation. Examples include the upregulation of Cyclin-Dependent Kinase 6 (CDK6) and the RNA editing enzyme ADAR1.[6][7][8][9][10][11][12][13][14]
Q2: My PROTAC is no longer effective in my lenalidomide-resistant cell line. How can I confirm the mechanism of resistance?
A2: To investigate the mechanism of resistance in your cell line, a multi-step approach is recommended:
-
Sequence the CRBN gene: This will identify any mutations that may interfere with PROTAC binding.
-
Assess CRBN protein and mRNA levels: Use Western blotting and quantitative PCR (qPCR) to determine if CRBN expression is downregulated compared to the parental, sensitive cell line.
-
Perform proteomic analysis: Quantitative proteomics can identify upregulated proteins and pathways, such as CDK6, that may be compensating for the loss of the PROTAC's target.[6][15][16][17][18]
-
Conduct a ternary complex formation assay: A NanoBRET assay can directly measure the formation of the ternary complex in your resistant cells compared to sensitive cells. A reduced signal would indicate an issue with complex formation.
Q3: What are the main strategies to overcome resistance to lenalidomide-based PROTACs?
A3: Several strategies are being explored to overcome resistance:
-
Next-Generation CRBN E3 Ligase Modulators (CELMoDs): These are newer, more potent molecules that bind to CRBN with higher affinity than lenalidomide (B1683929).[5][19][20] CELMoDs like iberdomide (B608038) and mezigdomide (B2442610) have shown efficacy in lenalidomide-resistant models and patients.[19][20]
-
Combination Therapies: Combining the lenalidomide-based PROTAC with an inhibitor of a compensatory pathway can restore sensitivity. For example, combining with a CDK6 inhibitor like palbociclib (B1678290) has shown synergistic effects.[6][21][22][23] Similarly, targeting ADAR1 is a promising approach.[7][8][9][10][11][12][13][14]
-
Switching E3 Ligase Ligands: If resistance is due to CRBN alterations, a PROTAC that utilizes a different E3 ligase (e.g., VHL, MDM2, cIAP) may be effective.
Q4: Can I use a higher concentration of my lenalidomide-based PROTAC to overcome resistance?
A4: While it may seem intuitive, simply increasing the concentration of the PROTAC is often not effective and can be counterproductive. High concentrations can lead to the "hook effect," where the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) is favored over the productive ternary complex, leading to reduced degradation. It is crucial to perform a full dose-response curve to determine the optimal concentration for degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of PROTAC efficacy in a previously sensitive cell line. | Acquired resistance through CRBN mutation or downregulation. | 1. Sequence the CRBN gene. 2. Perform Western blot and qPCR for CRBN expression. 3. Consider testing a next-generation CELMoD-based PROTAC. |
| No target degradation observed even at high PROTAC concentrations. | "Hook effect" due to excessive PROTAC concentration. | Perform a wide dose-response experiment with lower concentrations (nM to low µM range) to identify the optimal concentration for degradation. |
| Reduced ternary complex formation in a NanoBRET assay. | Mutation in the PROTAC binding site of CRBN. | 1. Confirm the mutation by sequencing. 2. Test a PROTAC that utilizes a different E3 ligase. |
| Normal ternary complex formation but no target degradation. | Upregulation of a deubiquitinating enzyme (DUB) that removes ubiquitin from the target protein. | Perform an immunoprecipitation-Western blot to assess the ubiquitination status of the target protein. Consider co-treatment with a DUB inhibitor. |
| Target degradation is observed, but cells are still proliferating. | Activation of a compensatory survival pathway. | 1. Use proteomic analysis to identify upregulated pathways (e.g., CDK6, ADAR1). 2. Test combination therapies with inhibitors of the identified pathways. |
Quantitative Data Summary
Table 1: Frequency of CRBN Alterations in Lenalidomide- and Pomalidomide-Refractory Multiple Myeloma
| CRBN Alteration | Newly Diagnosed Multiple Myeloma (NDMM) | Lenalidomide-Refractory | Pomalidomide-Refractory | Reference |
| Point Mutations | <1% | 9-12% | ~30% | [2] |
| Copy Number Loss | 1.5% | 7.9% | 24% | [2][24] |
| Exon 10 Splicing Variant | Low | up to 10% | Increased | [2][24] |
| Any CRBN Aberration | Low | ~20% | ~33% | [1][3][25][26] |
Table 2: Efficacy of Strategies to Overcome Lenalidomide Resistance
| Strategy | Mechanism | Key Quantitative Finding | Reference |
| Next-Generation CELMoDs (Iberdomide) | Higher affinity for CRBN, potent degradation of Ikaros/Aiolos. | Overall response rate of ~30% in heavily pretreated, IMiD-refractory patients. | [19] |
| Next-Generation CELMoDs (Mezigdomide) | Potent and rapid degradation of Ikaros/Aiolos. | Response rates of >50% as monotherapy in relapsed/refractory multiple myeloma. | [19] |
| Combination with CDK6 Inhibitor (Palbociclib) | Overcomes CDK6-mediated resistance. | High synergy scores when combined with lenalidomide or pomalidomide (B1683931) in multiple myeloma cell lines. | [21][23] |
| Targeting ADAR1 | Overcomes ADAR1-mediated suppression of the immune response. | Knockdown of ADAR1 increases sensitivity of resistant cells to lenalidomide. | [7][9][11][14] |
Experimental Protocols
Protocol 1: Western Blot for CRBN Protein Expression
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against CRBN (e.g., rabbit anti-CRBN, 1:1000 dilution) overnight at 4°C.[11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Use a loading control like GAPDH or β-actin to normalize for protein loading.
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
-
Cell Preparation:
-
Co-transfect HEK293 cells with plasmids encoding for NanoLuc®-Target Protein and HaloTag®-CRBN. A 1:10 donor-to-acceptor plasmid ratio is a good starting point.[2]
-
Incubate for 24-48 hours.
-
-
Assay Plate Setup:
-
Seed the transfected cells into a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition:
-
Prepare the NanoBRET™ detection reagent containing the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.
-
Add the detection reagent to each well.
-
-
Signal Measurement:
-
Incubate at room temperature for 10-15 minutes.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Visualizations
Caption: Mechanisms of action and resistance to Lenalidomide-based PROTACs.
Caption: A logical workflow for troubleshooting resistance to Lenalidomide-based PROTACs.
Caption: Experimental workflow for characterizing resistance to Lenalidomide-based PROTACs.
References
- 1. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 4. ulab360.com [ulab360.com]
- 5. knowledge.lonza.com [knowledge.lonza.com]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Mouse Monoclonal Antibodies Generated from Full Length Human Cereblon: Detection of Cereblon Protein in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted re-sensitization of lenalidomide resistant cell lines using cereblon replacement, inhibition of STAT3 or IRF4 molecular targeting [multiplemyelomahub.com]
- 13. researchgate.net [researchgate.net]
- 14. media.tghn.org [media.tghn.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Construction of drug-resistant/stable cell lines | GENOM BIO | GENOM Life & Health Holdings Group Co., Ltd.-GENOM BIO [en.genomcell.com]
- 20. researchgate.net [researchgate.net]
- 21. Evidence of a Role for Activation of Wnt/β-Catenin Signaling in the Resistance of Plasma Cells to Lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. origene.com [origene.com]
- 23. benchchem.com [benchchem.com]
- 24. promega.com [promega.com]
- 25. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Optimizing the linker length of Lenalidomide-C6-Br for improved degradation
Technical Support Center: Optimizing Lenalidomide-C6-Br Linker Length
Welcome to the technical support center for researchers optimizing Proteolysis Targeting Chimeras (PROTACs). This guide focuses on troubleshooting and experimental strategies for improving the degradation efficiency of PROTACs based on a "this compound" scaffold, where Lenalidomide recruits the Cereblon (CRBN) E3 ligase, "C6" represents a 6-carbon alkyl linker, and "Br" is a warhead for a specific protein of interest (POI).
Frequently Asked Questions (FAQs)
Q1: What is the role of the C6 linker in my this compound PROTAC?
A1: The linker is a critical component of a PROTAC, connecting the ligand for the target protein to the E3 ligase ligand.[1] Its primary role is to position your target protein and the CRBN E3 ligase in a way that facilitates the transfer of ubiquitin to the target, marking it for degradation.[2] The length and composition of this linker are crucial for forming a stable and productive ternary complex (POI-PROTAC-E3 ligase).[][4] An optimal linker length allows for maximal interaction between the two proteins, leading to efficient ubiquitination.[5]
Q2: Why is optimizing the linker length from the initial C6 chain necessary?
A2: The initial C6 linker is a starting point, but it may not be the optimal length for your specific target protein. If the linker is too short, it can cause steric hindrance, preventing the target and E3 ligase from coming together effectively.[2] If it's too long, it might not bring the two proteins into close enough proximity for efficient ubiquitination or could lead to unproductive binding geometries.[2][6] Therefore, systematically evaluating different linker lengths is a crucial step to maximize degradation potency.[5][7]
Q3: Besides length, what other linker properties should I consider?
A3: While length is a key parameter, the linker's chemical composition also significantly impacts a PROTAC's properties.[1] Factors to consider include:
-
Flexibility vs. Rigidity: Flexible linkers (like alkyl chains or PEGs) can allow the PROTAC to adopt various conformations, which can be beneficial for initial screening.[1] However, more rigid linkers may lock the PROTAC into a highly productive conformation, increasing potency.[1]
-
Solubility and Permeability: The linker affects the overall physicochemical properties of the PROTAC.[] Introducing hydrophilic elements (like PEG units) can improve solubility, while more hydrophobic linkers might enhance cell penetration.[4][8]
-
Attachment Points: The points where the linker connects to the Lenalidomide and warhead moieties also influence the geometry of the ternary complex and are important for optimization.[1]
Troubleshooting Guide
Problem: My this compound PROTAC shows little to no degradation of my target protein.
| Potential Cause | Troubleshooting Steps & Solutions |
| Suboptimal Linker Length | The C6 linker may be too short or too long. Solution: Synthesize a library of PROTACs with varying linker lengths (e.g., C4, C8, C10, C12) to identify the optimal length for ternary complex formation.[2][6] |
| Poor Cell Permeability | The PROTAC may not be entering the cells efficiently due to its size and physicochemical properties.[9][10] Solution: Modify the linker to improve cell uptake, for example, by altering its hydrophobicity or using "molecular chameleon" strategies that shield polar groups.[9][11] |
| Inefficient Ternary Complex Formation | Even if the PROTAC enters the cell, it may not effectively bring the target protein and E3 ligase together.[12] Solution: Use biophysical assays like TR-FRET, SPR, or NanoBRET to directly measure ternary complex formation in vitro or in cells.[9][13] This can confirm whether the issue is with complex formation or a downstream step. |
| "Hook Effect" at High Concentrations | Degradation efficiency can decrease at high PROTAC concentrations due to the formation of unproductive binary complexes (PROTAC-Target or PROTAC-E3) instead of the desired ternary complex.[9] Solution: Perform a wide dose-response experiment, testing concentrations from low nanomolar to high micromolar, to identify the optimal concentration range and observe if a bell-shaped curve appears.[9] |
| Low E3 Ligase Expression | The chosen cell line may not express sufficient levels of CRBN, the E3 ligase recruited by Lenalidomide. Solution: Confirm CRBN expression in your target cells using Western blot or qPCR. Consider using a different cell line with known high CRBN expression for initial validation.[12] |
Data Presentation
When optimizing the linker, it is crucial to quantify the degradation efficiency for each variant. The key parameters are DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of degradation achieved).[14]
Table 1: Example Degradation Data for Linker Length Optimization (Note: Data is hypothetical and for illustrative purposes.)
| Linker Variant | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Variant 1 | 10 (C4) | 550 | 65 |
| Variant 2 (C6-Br) | 12 (C6) | 250 | 75 |
| Variant 3 | 14 (C8) | 50 | 92 |
| Variant 4 | 16 (C10) | 85 | 88 |
| Variant 5 | 18 (C12) | 300 | 70 |
Based on this hypothetical data, the C8 linker (Variant 3) would be the most potent degrader.
Visualizations
PROTAC Mechanism of Action
// Nodes POI [label="Target Protein\n(POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTAC [label="Lenalidomide-Linker-Warhead\n(PROTAC)", fillcolor="#FBBC05", fontcolor="#202124"]; E3 [label="CRBN E3 Ligase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ternary [label="POI-PROTAC-CRBN\nTernary Complex", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mrecord]; Ub [label="Ubiquitin\n(Ub)", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.5]; PolyUb [label="Poly-ubiquitinated\nPOI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=cylinder]; Degradation [label="Degraded Peptides", shape=plaintext, fontcolor="#202124"];
// Edges POI -> Ternary [label="Binds Warhead"]; PROTAC -> Ternary; E3 -> Ternary [label="Binds Lenalidomide"]; Ternary -> PolyUb [label="Ubiquitination"]; Ub -> Ternary [style=dashed]; PolyUb -> Proteasome [label="Recognition"]; Proteasome -> Degradation [label="Degradation"]; Proteasome -> PROTAC [style=dashed, label="Recycled"]; } caption: "PROTAC-mediated protein degradation pathway."
Experimental Workflow for Linker Optimization
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol outlines the quantification of target protein degradation in cells treated with different linker variants of this compound.
Materials & Reagents:
-
Cell line expressing the target protein and CRBN
-
PROTAC linker variants dissolved in DMSO
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody for the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.[14]
-
PROTAC Treatment: Prepare serial dilutions of each PROTAC linker variant. Treat the cells for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[14]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.[15] Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.[15][16]
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[15]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[15] After electrophoresis, transfer the separated proteins to a PVDF membrane.[14]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[14]
-
Wash the membrane three times with TBST.[14]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane three times with TBST.[14]
-
-
Detection & Analysis:
-
Apply the chemiluminescent substrate to the membrane.[14]
-
Capture the signal using an imaging system.[15]
-
Re-probe the membrane with a loading control antibody (e.g., β-actin).
-
Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control.[14]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Use this data to generate dose-response curves and determine DC50 and Dmax values.[14]
-
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation [diposit.ub.edu]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. benchchem.com [benchchem.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Ternary Complex Formation [promega.sg]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Solubility of Lenalidomide-C6-Br PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PROTACs containing the Lenalidomide-C6-Br moiety.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do many PROTACs containing the this compound moiety exhibit poor aqueous solubility?
PROTACs incorporating the this compound component often suffer from poor aqueous solubility due to their inherent molecular characteristics. These molecules are large and structurally complex, typically featuring:
-
High Molecular Weight: By design, PROTACs link two distinct ligands (one for the target protein, one for the E3 ligase) via a linker, resulting in molecular weights often exceeding 700 Da. This places them in the "beyond Rule of Five" (bRo5) chemical space, which is commonly associated with low aqueous solubility.[1]
-
Increased Lipophilicity: The C6 alkyl linker is a significant contributor to the molecule's lipophilicity (hydrophobicity). This "greasy" hydrocarbon chain, combined with often lipophilic target protein ligands, leads to a molecule that is poorly solvated by water.[1][2]
-
Crystalline Structure: The combination of a large, hydrophobic surface area and the potential for stable crystal lattice formation can further hinder dissolution in aqueous buffers.[1]
Q2: What are the experimental consequences of poor PROTAC solubility?
Poor solubility is a critical issue that can significantly compromise experimental results and lead to data misinterpretation.[1] Key consequences include:
-
Precipitation in Assays: The PROTAC may fall out of solution in aqueous environments like cell culture media or biochemical assay buffers. This leads to an underestimation of its true potency, reflected in inaccurate DC50 or IC50 values.[1]
-
Inaccurate Quantification: Undissolved compound makes it impossible to determine the true concentration in stock solutions and assay wells, leading to errors in dose-response curves.
-
Low Bioavailability: In both cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross biological membranes and reach its intracellular target, thereby reducing its efficacy.[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments depending on minor fluctuations in conditions, leading to high variability and a lack of reproducibility.[1]
Q3: How does the choice of a lenalidomide-based E3 ligase ligand impact overall PROTAC properties compared to other ligands?
Lenalidomide (B1683929) is a ligand for the Cereblon (CRBN) E3 ligase.[3] PROTACs that recruit CRBN are the most common type to have entered clinical trials.[4] Ligands derived from immunomodulatory imide drugs (IMiDs) like lenalidomide are noted for being highly polar and efficient, with a low molecular weight contribution from the E3 ligase binder itself.[4] Some studies suggest that lenalidomide-based PROTACs may offer advantages in degradation potency and possess more favorable physicochemical properties, including improved metabolic and chemical stability, compared to thalidomide-based counterparts.[3][5]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and solving solubility-related problems during your experiments.
Problem 1: My PROTAC precipitated when diluting my DMSO stock into aqueous buffer/media.
This is a classic sign of poor kinetic solubility. The PROTAC is soluble in the organic DMSO but crashes out when introduced to the aqueous environment.
Caption: Troubleshooting workflow for PROTAC precipitation.
Problem 2: I'm observing inconsistent results in my cell-based or in vivo experiments.
While many factors can cause inconsistent results, poor solubility and low bioavailability are common culprits for PROTACs.
Troubleshooting Steps:
-
Confirm Solubility in Relevant Media: Standard PBS is often not representative of biological environments. You should measure the solubility of your PROTAC in biorelevant media that mimic intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF). The presence of bile salts and lipids in these media can significantly enhance the solubility of lipophilic compounds. (See Protocol 2.3 for media preparation).
-
Consider Formulation Strategies for In Vivo Dosing: For oral administration, poor aqueous solubility directly translates to low and variable absorption.
-
Amorphous Solid Dispersions (ASDs): This is a highly effective strategy for improving the dissolution and oral absorption of poorly soluble PROTACs. By dispersing the PROTAC in a polymer matrix (e.g., HPMCAS), it is maintained in a higher-energy amorphous state, which enhances its dissolution rate and can lead to supersaturation.[6]
-
Lipid-Based Formulations: For highly lipophilic PROTACs, self-emulsifying drug delivery systems (SEDDS) can be developed. These formulations consist of oils and surfactants that form fine droplets upon contact with aqueous media, improving dissolution and absorption.
-
Section 3: Data Presentation
Due to the limited availability of public, head-to-head comparative solubility data for PROTACs containing the specific this compound moiety, the following table is illustrative. It summarizes expected trends based on available literature for lenalidomide and general CRBN-recruiting PROTACs. Actual values must be determined experimentally.
| Compound/Formulation | Aqueous Buffer (PBS, pH 7.4) | FaSSIF (pH 6.5) | FeSSIF (pH 5.0) | Notes |
| Lenalidomide (API) | ~1.5 - 1.9 mM (~0.4 - 0.5 mg/mL) | > 1.9 mM | > 1.9 mM | Solubility is pH-dependent; higher in acidic conditions. |
| Typical this compound PROTAC (Unformulated) | Low (<30 µM) | Low - Intermediate | Intermediate | The C6 linker significantly increases lipophilicity, reducing aqueous solubility. Solubility is expected to be higher in biorelevant media containing bile salts. |
| This compound PROTAC (ASD with HPMCAS, 20% loading) | Supersaturation up to 2x higher than amorphous API | Enhanced Dissolution | Enhanced Dissolution | ASDs prevent crystallization and maintain a supersaturated state, significantly improving dissolution profiles.[6] |
Section 4: Experimental Protocols
Protocol 4.1: Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
This "gold standard" method measures the solubility of a compound once it has reached equilibrium with its most stable solid form.
Methodology:
-
Preparation: Add an excess amount of the solid PROTAC powder to a glass vial containing a known volume of the test buffer (e.g., PBS pH 7.4, FaSSIF). Ensure enough solid is present that it remains visible throughout the experiment.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.
-
Separation: After incubation, stop the agitation and allow the vials to sit for a short period for larger particles to settle. Carefully collect the supernatant and separate the undissolved solid by centrifugation at high speed (e.g., >14,000 g for 15-30 minutes) or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved PROTAC using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared with known concentrations of the compound.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.
Caption: Thermodynamic solubility workflow.
Protocol 4.2: Kinetic Solubility Assay (High-Throughput Method)
This method is used in early discovery to quickly assess the solubility of a compound when precipitated from a DMSO stock solution, which mimics how compounds are often handled in biological assays.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the PROTAC (e.g., 10 or 20 mM) in 100% DMSO.
-
Assay Plate Preparation: Add the aqueous test buffer (e.g., PBS, pH 7.4) to the wells of a 96-well microplate.
-
Compound Addition: Transfer a small volume of the DMSO stock solution into the buffer-containing wells to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its solubilizing effect.
-
Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period, typically 1.5 to 2 hours.
-
Precipitate Removal: Use a filter plate (e.g., Millipore MultiScreen Solubility Filter Plate) and a vacuum manifold to separate the soluble fraction from any precipitate.
-
Quantification: Analyze the concentration of the PROTAC in the filtrate using a suitable high-throughput method, such as UV-Vis spectroscopy (if the compound has a chromophore) or LC-MS/MS, by comparing against a standard curve.
Protocol 4.3: Preparation of Biorelevant Media (FaSSIF & FeSSIF)
Materials:
-
Sodium Taurocholate
-
Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O)
-
Sodium Chloride (NaCl)
-
Sodium Hydroxide (NaOH)
-
Glacial Acetic Acid
-
Purified Water
-
1N HCl and 1N NaOH for pH adjustment
Preparation of Blank FaSSIF (pH 6.5):
-
Dissolve 19.77 g of NaH₂PO₄·H₂O and 30.93 g of NaCl in 5 L of purified water.
-
Add 1.74 g of NaOH pellets and stir until dissolved.
-
Adjust the pH to exactly 6.5 using 1N NaOH or 1N HCl.
Preparation of Final FaSSIF:
-
Dissolve 3.3 g of sodium taurocholate in 500 mL of blank FaSSIF.
-
In a separate container, prepare a 100 mg/mL solution of lecithin in methylene (B1212753) chloride.
-
Add 11.8 mL of the lecithin solution to the sodium taurocholate solution, forming an emulsion.
-
Remove the methylene chloride under vacuum using a rotary evaporator at ~40°C until the solution is clear and has no perceptible odor of the solvent.
-
Allow the solution to cool to room temperature and adjust the final volume to 1 L with blank FaSSIF.
Preparation of Blank FeSSIF (pH 5.0):
-
Dissolve 20.2 g of NaOH pellets, 43.25 g of glacial acetic acid, and 59.37 g of NaCl in 5 L of purified water.
-
Adjust the pH to exactly 5.0 using 1N NaOH or 1N HCl.
Preparation of Final FeSSIF:
-
Follow steps 1-5 for FaSSIF preparation, but use blank FeSSIF and dissolve 16.5 g of sodium taurocholate, and add 59.08 mL of the lecithin solution.
Protocol 4.4: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This is a lab-scale method suitable for preparing small quantities of ASD for initial evaluation.
Methodology:
-
Polymer & PROTAC Selection: Choose a suitable polymer (e.g., HPMCAS, PVPVA, Soluplus®).
-
Dissolution: Dissolve both the PROTAC and the polymer in a common volatile solvent (e.g., acetone, methanol, or a mixture thereof) to create a clear solution. The ratio of PROTAC to polymer will determine the drug loading (e.g., 10%, 20% w/w).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent the PROTAC from crystallizing out of solution.
-
Drying: Further dry the resulting solid film/powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Characterization: The resulting solid should be a fine powder. Confirm the amorphous nature of the PROTAC within the dispersion using techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). An amorphous sample will not show sharp diffraction peaks in XRPD and will exhibit a single glass transition temperature (Tg) in DSC.
Section 5: Signaling Pathway Visualization
PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The diagram below illustrates the catalytic cycle of a Lenalidomide-based PROTAC.
Caption: Catalytic cycle of a Lenalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing the Ternary Complex with Lenalidomide-C6-Br
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lenalidomide-C6-Br to stabilize ternary complexes for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic chemical compound used in the development of Proteolysis Targeting Chimeras (PROTACs). It is an analog of lenalidomide (B1683929), which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase. The "C6-Br" portion refers to a six-carbon alkyl chain with a terminal bromine atom, which serves as a linker with a reactive group. This allows for the covalent attachment of a ligand that binds to a specific target protein.
The fundamental mechanism involves the this compound moiety recruiting the CRBN E3 ligase, while the attached ligand binds to the target protein. This dual binding induces the formation of a ternary complex, bringing the target protein into close proximity with the E3 ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Q2: What is the role of the C6-Br linker in the stability of the ternary complex?
The linker is a critical component of a PROTAC, and its composition and length significantly influence the stability and efficacy of the ternary complex. The six-carbon (C6) chain provides spatial separation between the CRBN-binding moiety and the target protein ligand, allowing for optimal orientation of the two proteins to form a productive ternary complex. The terminal bromine (-Br) provides a reactive site for conjugation with a target protein ligand. The overall stability of the ternary complex is influenced by the linker's ability to facilitate favorable protein-protein interactions between the E3 ligase and the target protein.
Q3: What is "cooperativity" in the context of ternary complex formation?
Cooperativity refers to the influence that the binding of one protein has on the affinity of the other protein for the PROTAC.
-
Positive Cooperativity: The formation of the binary complex between the PROTAC and one protein increases the affinity for the second protein. This is highly desirable as it leads to a more stable ternary complex and more efficient degradation.
-
Negative Cooperativity: The formation of a binary complex hinders the binding of the second protein, leading to a less stable ternary complex.
Understanding the cooperativity of your system is crucial for optimizing your PROTAC design and interpreting experimental results.
Troubleshooting Guide
Problem 1: Low or no formation of the ternary complex.
| Potential Cause | Recommended Solution |
| Poor cell permeability of the PROTAC. | - Modify the linker to improve physicochemical properties. Consider incorporating more polar groups. - Perform cell-based permeability assays to assess compound uptake. |
| Steric hindrance due to the linker. | - Synthesize and test PROTACs with different linker lengths (e.g., C4, C8) and compositions (e.g., PEG linkers). - Use computational modeling to predict optimal linker lengths and attachment points. |
| Low binding affinity of the target ligand or CRBN ligand. | - Confirm the binding affinity of the individual ligands to their respective proteins using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). - If affinity is low, consider using a higher affinity ligand for either the target protein or CRBN. |
| Incorrect assay conditions. | - Optimize buffer conditions, including pH and salt concentrations. - Titrate the concentrations of the PROTAC, target protein, and E3 ligase to find the optimal stoichiometric ratio. |
Problem 2: The "Hook Effect" - Decreased ternary complex formation at high PROTAC concentrations.
The hook effect is a common phenomenon in PROTAC experiments where at high concentrations, the PROTAC saturates both the target protein and the E3 ligase independently, leading to the formation of binary complexes rather than the desired ternary complex.
| Potential Cause | Recommended Solution |
| High PROTAC concentration. | - Perform a full dose-response curve to identify the optimal concentration range for ternary complex formation and degradation. - The peak of the curve will indicate the optimal concentration before the hook effect becomes prominent. |
| High affinity of binary complexes. | - While high affinity is generally good, extremely high binary affinity can exacerbate the hook effect. This is an inherent property of the ligands used. Focus on optimizing the concentration. |
Problem 3: Instability of the ternary complex.
| Potential Cause | Recommended Solution |
| Lack of positive cooperativity. | - Redesign the linker to promote favorable protein-protein interactions. This may involve changing the length, rigidity, or chemical nature of the linker. - Computational modeling can aid in designing linkers that foster positive cooperativity. |
| Suboptimal protein-protein interactions. | - Analyze the crystal structure of the ternary complex if available. If not, use homology modeling to predict the interface. - Introduce mutations at the predicted protein-protein interface to see if stability is affected, which can inform linker redesign. |
| Instability of the PROTAC molecule itself. | - Assess the chemical stability of the this compound conjugate under your experimental conditions. The bromoalkyl linker is generally stable but can be susceptible to nucleophilic attack under certain conditions. - Use freshly prepared solutions of the PROTAC for your experiments. |
Quantitative Data Summary
The following tables summarize typical quantitative data for lenalidomide and related PROTACs. Note: Specific data for this compound may vary and should be determined experimentally.
Table 1: Binding Affinities (Kd) of Lenalidomide and Analogs to CRBN
| Compound | Kd (µM) | Method | Reference |
| Lenalidomide | 0.64 | ITC | [1] |
| Pomalidomide | ~0.15-0.25 | ITC | [1] |
| Thalidomide | 43.4 | ITC | [1] |
Table 2: Example Ternary Complex and Degradation Parameters for a CRBN-based PROTAC
| Parameter | Value | Description |
| Ternary Complex Kd | 10 - 100 nM | Dissociation constant of the ternary complex. Lower values indicate higher stability. |
| DC50 | 1 - 50 nM | Concentration of the PROTAC required to degrade 50% of the target protein. |
| Dmax | > 90% | Maximum percentage of target protein degradation achieved. |
| IC50 (proliferation) | 50 - 500 nM | Concentration of the PROTAC that inhibits 50% of cell proliferation. |
Experimental Protocols
1. Isothermal Titration Calorimetry (ITC) for Binary Binding Affinity
This protocol determines the binding affinity (Kd) of this compound to the CRBN protein.
-
Materials:
-
Purified CRBN protein (e.g., in 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
This compound dissolved in a matching buffer (with a small percentage of DMSO if necessary, ensuring the same percentage in the protein solution)
-
Isothermal Titration Calorimeter
-
-
Method:
-
Prepare the CRBN protein solution at a concentration of 10-20 µM in the sample cell.
-
Prepare the this compound solution at a concentration 10-20 fold higher than the protein in the injection syringe.
-
Set the experimental parameters on the ITC instrument (e.g., temperature at 25°C, stirring speed at 750 rpm, injection volume of 2 µL, spacing between injections of 150 seconds).
-
Perform an initial injection of 0.4 µL to remove any air from the syringe, and discard this data point during analysis.
-
Perform a series of 15-20 injections of the this compound solution into the protein solution.
-
Analyze the resulting thermogram by integrating the heat changes for each injection and fitting the data to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
2. AlphaLISA Assay for Ternary Complex Formation
This protocol provides a high-throughput method to detect and quantify the formation of the ternary complex.
-
Materials:
-
Tagged CRBN protein (e.g., His-tagged)
-
Tagged target protein (e.g., GST-tagged)
-
This compound based PROTAC
-
AlphaLISA anti-His Acceptor beads
-
AlphaLISA Streptavidin Donor beads (used with a biotinylated anti-GST antibody)
-
AlphaLISA assay buffer
-
384-well AlphaPlate
-
-
Method:
-
Prepare a dilution series of the PROTAC in the assay buffer.
-
In a 384-well plate, add the target protein, CRBN protein, and the PROTAC at their optimized concentrations. The final volume is typically 15 µL.
-
Incubate the plate at room temperature for 60-90 minutes to allow for ternary complex formation.
-
Prepare a mix of the AlphaLISA Acceptor and Donor beads in the assay buffer.
-
Add the bead mixture to each well. The final volume is typically 20 µL.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for PROTAC development and validation.
Caption: Logical flow for troubleshooting poor PROTAC efficacy.
References
Technical Support Center: Optimizing Lenalidomide-Based PROTACs by Reducing Neosubstrate Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with neosubstrate degradation of Lenalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is neosubstrate degradation in the context of Lenalidomide-based PROTACs, and why is it a concern?
A1: Lenalidomide (B1683929) and its analogues (immunomodulatory drugs or IMiDs) function as molecular glues that recruit specific proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ubiquitin ligase for degradation.[1][2][3] When incorporated into a PROTAC, the Lenalidomide moiety retains this intrinsic activity, leading to the unintended degradation of neosubstrates alongside the intended protein of interest (POI). This off-target degradation can lead to undesired biological consequences, including potential toxicity and immunomodulatory effects, complicating the therapeutic application of the PROTAC.[1][4][5] Key neosubstrates of clinical relevance include the zinc finger transcription factors IKZF1 and IKZF3, as well as CK1α.[1][3][6]
Q2: What are the primary molecular strategies to reduce neosubstrate degradation?
A2: The main strategies involve chemical modification of the Lenalidomide scaffold to selectively diminish its affinity for neosubstrates while preserving its ability to bind CRBN and recruit it to the target protein. Key approaches include:
-
Modification at the 6-position of the Lenalidomide isoindolinone ring: Introducing small substituents, such as a fluoro group, at this position has been shown to be essential for controlling neosubstrate selectivity.[1][2][6] For instance, 6-fluoro lenalidomide selectively induces the degradation of IKZF1, IKZF3, and CK1α, which are involved in anti-cancer activity, while showing weaker degradation of SALL4, a protein associated with teratogenicity.[1]
-
Modification at the C5 position of the phthalimide (B116566) ring: Introducing bulky substituents at this position can sterically hinder the binding of zinc finger proteins to the CRBN-PROTAC complex, thereby reducing neosubstrate degradation.[4][5][7]
Q3: How does the "hook effect" impact the assessment of on-target versus neosubstrate degradation?
A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations.[4][8] This occurs because the formation of non-productive binary complexes (PROTAC-target or PROTAC-CRBN) is favored over the productive ternary complex (target-PROTAC-CRBN) required for degradation.[4][8] This can complicate data interpretation, as high PROTAC concentrations might show reduced on-target degradation while still causing significant neosubstrate degradation, potentially masking the true selectivity profile of the molecule. Therefore, it is crucial to perform dose-response experiments over a wide concentration range to identify the optimal concentration for maximal on-target degradation and minimal off-target effects.[4][8]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High levels of neosubstrate degradation observed. | The Lenalidomide moiety of the PROTAC retains high affinity for neosubstrates. | - Synthesize and test PROTAC analogues with modifications at the 6-position of the isoindolinone ring (e.g., 6-fluoro substitution).[1][6]- Introduce bulky substituents at the C5 position of the phthalimide ring to sterically block neosubstrate binding.[4][5][7]- If possible, consider using a different E3 ligase ligand (e.g., VHL) that has a distinct off-target profile.[4] |
| Modified PROTAC shows reduced on-target degradation. | The chemical modification has negatively impacted the formation or stability of the productive ternary complex with the protein of interest. | - Assess ternary complex formation using biophysical assays like NanoBRET, TR-FRET, or SPR.[4][9]- Systematically vary the linker length and attachment points on the modified Lenalidomide ligand to regain optimal geometry for on-target degradation.[4][10] |
| Inconsistent degradation results between experiments. | - Cell passage number, confluency, or overall health can affect the efficiency of the ubiquitin-proteasome system.- Instability of the PROTAC compound in cell culture media. | - Standardize cell culture conditions, including using cells within a defined passage number range and consistent seeding densities.[8]- Evaluate the stability of the PROTAC in your experimental media over the time course of the assay using methods like LC-MS/MS.[9] |
| Difficulty in quantifying the extent of neosubstrate degradation. | - Lack of specific and sensitive antibodies for the neosubstrates of interest.- Insufficient resolution of traditional Western blotting for precise quantification. | - Validate antibodies for specificity and sensitivity before conducting degradation studies.- Employ quantitative proteomics (mass spectrometry-based) for an unbiased and comprehensive assessment of on-target and off-target degradation across the cellular proteome.[11][12] |
Quantitative Data Summary
Table 1: Effect of Lenalidomide Derivatives on Neosubstrate Degradation
| Compound | Modification | Relative Degradation of IKZF1 | Relative Degradation of SALL4 | Reference |
| Lenalidomide | None | +++ | +++ | [1] |
| 6-fluoro lenalidomide | Fluoro group at 6-position | +++ | + | [1] |
Note: The relative degradation is a qualitative summary based on the findings in the cited literature.
Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Degradation
This protocol outlines the steps to determine the degradation of a target protein and neosubstrates following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time course (e.g., 4, 8, 16, or 24 hours).[4]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein, neosubstrates (e.g., IKZF1, SALL4), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and a chemiluminescence imager.[4][9]
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control.
-
Compare the protein levels in PROTAC-treated samples to the vehicle control to determine the percentage of degradation.
-
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This protocol is for assessing the formation of the ternary complex (Target-PROTAC-CRBN) in live cells.
-
Cell Preparation:
-
Co-transfect cells with plasmids expressing the target protein fused to a HaloTag® and CRBN fused to NanoLuc®.
-
24 hours post-transfection, seed the cells into a 96-well white assay plate.[4]
-
-
Labeling and Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells at the recommended concentration.
-
Add a serial dilution of the PROTAC to the wells, including a no-PROTAC control.[4]
-
-
Substrate Addition and Signal Measurement:
-
Add the Nano-Glo® substrate to all wells.
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a plate reader equipped for BRET measurements.[4]
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by subtracting the background signal and then dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[4]
-
Visualizations
Caption: Mechanism of on-target and off-target neosubstrate degradation by Lenalidomide-based PROTACs.
Caption: A logical workflow for troubleshooting and reducing neosubstrate degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: PROTAC Synthesis with Lenalidomide-C6-Br
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Proteolysis Targeting Chimeras (PROTACs) using Lenalidomide-C6-Br as the E3 ligase ligand handle.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in PROTAC synthesis?
This compound is a functionalized E3 ligase ligand used in the synthesis of PROTACs.[1] It consists of the lenalidomide (B1683929) core, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a C6 alkyl bromide linker.[1][2] This linker provides a reactive handle for covalent attachment to a warhead that targets a specific protein of interest (POI), thereby forming the heterobifunctional PROTAC molecule. The C6 alkyl chain offers a degree of flexibility and spacing between the E3 ligase and the POI, which is often crucial for the formation of a productive ternary complex and subsequent POI degradation.[3]
Q2: What is the general reaction scheme for synthesizing a PROTAC using this compound?
The synthesis typically involves a nucleophilic substitution reaction (SN2) where a nucleophilic group on the POI ligand (e.g., a phenol, amine, or thiol) displaces the bromide from this compound.[3][4] This reaction is commonly carried out in the presence of a non-nucleophilic base to neutralize the HBr generated.
Q3: How does the resulting PROTAC mediate protein degradation?
The synthesized PROTAC acts as a molecular bridge, bringing the target protein into close proximity with the CRBN E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[5][6] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5][7]
Q4: Why is the linker attachment point on the lenalidomide core important?
The point of attachment of the linker to the lenalidomide core can significantly impact the stability of the resulting PROTAC and its ability to induce neosubstrate degradation.[8] Modifications at different positions can alter the binding affinity to CRBN and the geometry of the ternary complex.[8][9]
Troubleshooting Guide
Problem 1: Low or No Yield of the Final PROTAC
| Possible Cause | Troubleshooting Strategy |
| Inefficient Nucleophilic Substitution | - Optimize the base: For N-alkylation of aromatic amines or phenols, organic bases like diisopropylethylamine (DIPEA) are often preferred over inorganic bases as they can improve chemoselectivity and yield.[3][10] For less reactive nucleophiles, stronger bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary.[11] - Optimize the solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally recommended for SN2 reactions as they can accelerate the reaction rate.[11][12] - Increase reaction temperature: Gently heating the reaction (e.g., to 50-80 °C) can increase the rate of reaction, but monitor for potential degradation of starting materials or product.[11] |
| Degradation of Starting Materials or Product | - Check the stability of your POI ligand: Ensure your target protein ligand is stable under the reaction conditions (base, temperature). - This compound instability: While generally stable, prolonged heating or harsh basic conditions could lead to degradation. Use fresh, high-purity this compound. |
| Poor Solubility of Reactants | - Choose an appropriate solvent: Ensure both this compound and your POI ligand are soluble in the chosen reaction solvent. A solvent screen may be necessary. |
Problem 2: Formation of Multiple Products or Impurities
| Possible Cause | Troubleshooting Strategy |
| Over-alkylation of the POI Ligand | - If your POI ligand has multiple nucleophilic sites, consider using protecting groups to block unwanted reactivity. - Adjust the stoichiometry to use a slight excess of the POI ligand relative to this compound. |
| Side Reactions of this compound | - Elimination reaction: Although less common with primary alkyl bromides, strong, sterically hindered bases at elevated temperatures can promote elimination (E2) over substitution (SN2). Use a less hindered base and moderate temperatures.[13] - Hydrolysis of the bromide: The presence of water can lead to the hydrolysis of the alkyl bromide to the corresponding alcohol. Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). |
| Impure Starting Materials | - Verify purity: Analyze the purity of both this compound and your POI ligand by LC-MS and NMR before starting the reaction. Purification of starting materials may be necessary. |
Problem 3: Difficulty in Purifying the Final PROTAC
| Possible Cause | Troubleshooting Strategy |
| Similar Polarity of Product and Starting Materials | - Optimize chromatography: PROTACs are often large and can be challenging to purify. A thorough screen of different solvent systems for flash column chromatography is recommended. Reversed-phase HPLC is a powerful tool for purifying PROTACs.[14][15] - Consider a different purification technique: If silica (B1680970) gel or reversed-phase chromatography is ineffective, explore other techniques like size-exclusion chromatography or ion-exchange chromatography, depending on the properties of your PROTAC. |
| Product Instability on Silica Gel | - Some PROTACs may be unstable on silica gel. If you observe degradation during purification, consider using a different stationary phase (e.g., alumina) or switching to reversed-phase HPLC. |
Experimental Protocols
General Protocol for PROTAC Synthesis via SN2 Reaction
-
To a solution of the protein of interest (POI) ligand (1.0 eq.) in anhydrous DMF (0.1 M), add a suitable base (e.g., DIPEA, 2.0-3.0 eq. or K₂CO₃, 2.0-3.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.0-1.2 eq.) in anhydrous DMF.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[16]
Reaction Condition Optimization Data
The following table summarizes typical starting conditions and optimization strategies for the coupling of a generic nucleophilic POI ligand with this compound.
| Parameter | Starting Condition | Optimization Strategy | Rationale |
| Solvent | DMF | Test DMSO, Acetonitrile | Polar aprotic solvents facilitate SN2 reactions.[11][12] |
| Base | DIPEA | Test K₂CO₃, Cs₂CO₃ | The choice of base depends on the pKa of the nucleophile.[11] |
| Temperature | Room Temperature | Increase to 50-80 °C | Increases reaction rate, but monitor for degradation.[11] |
| Stoichiometry | 1:1 (POI Ligand:Len-C6-Br) | Use slight excess of one reagent | Can drive the reaction to completion. |
Visualizations
PROTAC Synthesis Workflow
Caption: A typical workflow for the synthesis and purification of a Lenalidomide-based PROTAC.
CRBN-Mediated Protein Degradation Pathway
Caption: The mechanism of PROTAC-induced protein degradation via the ubiquitin-proteasome system.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. benchchem.com [benchchem.com]
- 12. How to Work Through SN2/SN1 Questions on Your Exam - The OChem Whisperer [organicchemistoncall.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. sciensage.info [sciensage.info]
- 15. abap.co.in [abap.co.in]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Minimizing the "Hook Effect" with Lenalidomide-C6-Br PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lenalidomide-C6-Br Proteolysis Targeting Chimeras (PROTACs). The primary focus is to address and mitigate the "hook effect," a common experimental artifact that can complicate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC?
A this compound PROTAC is a heterobifunctional molecule designed for targeted protein degradation. It is composed of three key parts:
-
A "warhead" that binds to the target protein of interest (POI). The "Br" likely refers to a bromodomain-binding motif, such as that used for targeting BET proteins.
-
An E3 ligase ligand based on Lenalidomide (B1683929), which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2]
-
A "C6" linker which is a chemical chain that connects the warhead and the E3 ligase ligand, optimizing the formation of a productive ternary complex.
The primary function of this PROTAC is to bring the target protein into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]
Q2: What is the "hook effect" in the context of PROTACs?
The "hook effect" describes the paradoxical decrease in a PROTAC's degradation efficiency at high concentrations.[5][6][7] This results in a bell-shaped dose-response curve, where maximal degradation (Dmax) is achieved at an optimal concentration, but is reduced at both lower and significantly higher concentrations.[8][9] This phenomenon occurs because at excessive concentrations, the PROTAC molecules saturate both the target protein and the E3 ligase independently, forming non-productive binary complexes (Target-PROTAC or E3-PROTAC).[7][10] These binary complexes are unable to form the productive ternary complex (Target-PROTAC-E3 Ligase) required for ubiquitination, thus "hooking" the degradation curve.[11]
Q3: Why is the hook effect a significant issue in my experiments?
Failing to account for the hook effect can lead to several critical misinterpretations of experimental data:
-
Inaccurate Potency Assessment: A highly potent PROTAC might be incorrectly classified as inactive or weak if it is tested at a concentration that falls on the inhibitory side of the bell-shaped curve.[6]
-
Misleading Structure-Activity Relationships (SAR): Inaccurate determination of key parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) can mislead medicinal chemistry efforts to optimize PROTAC design.[7]
-
Poor Translatability: Misjudging the optimal concentration in vitro can lead to challenges in designing effective in vivo studies with appropriate dosing regimens.[11]
Q4: What key factors influence the magnitude of the hook effect?
The severity of the hook effect is primarily governed by the equilibrium between binary and ternary complex formation, which is influenced by:
-
Binding Affinities: The relative binding affinities of the PROTAC for its target protein and the E3 ligase are critical. A significant imbalance can favor the formation of one binary complex over the other, exacerbating the hook effect.[10]
-
Cooperativity: This refers to how the binding of one protein influences the PROTAC's affinity for the other. Positive cooperativity, where the formation of a binary complex increases the affinity for the second protein, stabilizes the ternary complex and can mitigate the hook effect.[10][12][13] Conversely, negative cooperativity can worsen it.
-
Linker Design: The length, rigidity, and chemical composition of the linker are crucial for allowing the optimal orientation and interaction between the target protein and the E3 ligase within the ternary complex.[6][14]
-
Cellular Context: Factors such as the expression levels of the target protein and the E3 ligase, as well as the presence of cellular efflux pumps, can influence the intracellular concentration of the PROTAC and the observed hook effect.[15]
Troubleshooting Guides
Problem 1: My dose-response curve shows a bell shape, with decreasing degradation at high concentrations.
-
Likely Cause: You are observing the classic hook effect.
-
Troubleshooting Steps:
-
Extend and Refine Dose-Response Range: Repeat the experiment using a broader range of concentrations, with more data points at the higher end to clearly define the inhibitory phase of the curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.[5]
-
Determine Optimal Concentration: Identify the concentration that achieves maximal degradation (Dmax). This optimal concentration, and those below it, should be used for subsequent mechanistic and comparative studies.
-
Perform a Time-Course Experiment: Assess protein degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This can reveal the kinetics of degradation versus the kinetics of binary complex formation.[5]
-
Problem 2: The PROTAC shows weak or no degradation, even at high concentrations.
-
Likely Cause: This could be due to several factors, including testing at concentrations that are entirely within the hook effect region, poor cell permeability, or an unproductive ternary complex.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: Your initial concentrations may have been too high. Test a very broad range, from picomolar to high micromolar, to ensure you are not missing the degradation window.[7]
-
Verify Target Engagement in Cells: Use cellular target engagement assays like NanoBRET or Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC is binding to both the target protein and CRBN inside the cell.[6]
-
Assess Ternary Complex Formation: Employ biophysical assays to directly measure the formation of the ternary complex. Techniques such as FRET, SPR, or AlphaLISA can confirm if a stable ternary complex is being formed and help identify the optimal concentration range for this to occur.[5][16][]
-
Check E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of CRBN, the E3 ligase recruited by Lenalidomide. This can be done via Western Blot or qPCR.[14]
-
Evaluate Cell Permeability: Poor physicochemical properties can limit the intracellular concentration of the PROTAC. Consider using permeability assays like PAMPA to assess this.[18]
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the characterization of the hook effect.
Table 1: Example Degradation Data for a this compound PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | Target Protein Level (%) (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 75 |
| 10 | 30 |
| 50 | 10 (Dmax) |
| 100 | 15 |
| 500 | 45 |
| 1000 | 70 |
| 5000 | 90 |
Table 2: Biophysical Parameters Influencing the Hook Effect
| Parameter | Description | Favorable for Minimizing Hook Effect |
| Binary KD (Target) | Dissociation constant for PROTAC binding to the target protein. | Balanced with E3 Ligase KD. |
| Binary KD (CRBN) | Dissociation constant for PROTAC binding to the CRBN E3 ligase. | Balanced with Target KD. |
| Ternary KD | Dissociation constant for the fully formed Target-PROTAC-CRBN complex. | Significantly lower than binary KD values. |
| Cooperativity (α) | The factor by which binding of the first protein enhances binding of the second. Calculated as (Binary KD / Ternary KD). | α > 1 (Positive Cooperativity).[10] A higher positive cooperativity value indicates a more stable ternary complex, which can resist the formation of binary complexes at higher concentrations.[12] |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify changes in target protein levels following PROTAC treatment.[3]
-
Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the this compound PROTAC (e.g., 0.1 nM to 5000 nM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein amounts for each sample and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST).
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and then calculate the percentage of degradation relative to the vehicle-treated control.[3]
Protocol 2: NanoBRET™ Assay for Cellular Ternary Complex Formation
This live-cell assay directly measures the proximity between the target protein and the E3 ligase, confirming ternary complex formation.[19][20]
-
Cell Line Engineering: Create a stable cell line that expresses the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (CRBN) fused to a HaloTag® (the energy acceptor).
-
Assay Setup: Plate the engineered cells in a white, 96-well assay plate.
-
Labeling and Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the CRBN-HaloTag® fusion protein. Then, add serial dilutions of the PROTAC to the wells.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate to the wells to initiate the luminescence reaction.
-
Signal Detection: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the concentration range that promotes maximal complex formation.
Visualizations
Caption: PROTAC Mechanism at Optimal Concentrations.
Caption: The Hook Effect: Ternary vs. Binary Complex Formation.
Caption: Workflow for Troubleshooting the PROTAC Hook Effect.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 10. benchchem.com [benchchem.com]
- 11. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. marinbio.com [marinbio.com]
- 16. researchgate.net [researchgate.net]
- 18. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Lenalidomide-C6-Br and Thalidomide-C6-Br for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant in the design of effective Proteolysis Targeting Chimeras (PROTACs). Among the most utilized E3 ligases is Cereblon (CRBN), which is potently recruited by derivatives of thalidomide (B1683933) and its analogue, lenalidomide (B1683929). This guide provides a detailed comparison of two common building blocks for CRBN-recruiting PROTACs: Lenalidomide-C6-Br and Thalidomide-C6-Br. We will delve into their synthesis, performance characteristics, and the underlying biological pathways, supported by experimental data and detailed protocols to inform the rational design of novel protein degraders.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to eliminate specific proteins of interest.[1] They are composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target and its subsequent degradation by the proteasome.[1] Thalidomide and lenalidomide are well-established ligands for the CRBN E3 ligase, and the choice between these two can significantly influence a PROTAC's efficacy, stability, and physicochemical properties.[1]
Structural and Physicochemical Comparison
While both lenalidomide and thalidomide effectively recruit CRBN, there are key structural differences that can impact the properties of the resulting PROTACs. Lenalidomide possesses an amino group on the phthalimide (B116566) ring, which can alter its electronic properties and potential for hydrogen bonding compared to thalidomide.
Studies have suggested that lenalidomide-based PROTACs may exhibit more favorable physicochemical properties, such as improved metabolic and chemical stability.[1] This enhanced stability can be a crucial factor in the overall performance and durability of the PROTAC in a biological system.[1]
Table 1: Physicochemical Properties of Parent Molecules
| Property | Lenalidomide | Thalidomide |
| Molecular Weight | 259.26 g/mol | 258.23 g/mol |
| LogP | ~0.5 | ~0.6 |
| Topological Polar Surface Area | 92.5 Ų | 105.5 Ų |
| Hydrogen Bond Donors | 2 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 |
Note: These values are for the parent molecules and will be altered by the addition of the C6-Br linker.
Performance Comparison: Degradation Efficiency
Table 2: Representative Degradation Data for Lenalidomide- and Thalidomide-Based PROTACs (Targeting BRD4)
| PROTAC | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) |
| PROTAC A | Lenalidomide | PEG/Alkyl | <10 | >90 |
| PROTAC B | Thalidomide | PEG/Alkyl | 10-50 | >90 |
This table summarizes representative data from various sources and is intended for illustrative purposes. Direct comparison requires testing in the same experimental system.
Signaling Pathways and Experimental Workflows
The mechanism of action for both lenalidomide- and thalidomide-based PROTACs involves the recruitment of the CRL4-CRBN E3 ubiquitin ligase complex to the protein of interest, leading to its degradation.
The following workflow outlines the key steps in synthesizing and evaluating a PROTAC derived from this compound or Thalidomide-C6-Br.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC via Alkylation
This protocol describes a general method for synthesizing a PROTAC by reacting this compound or Thalidomide-C6-Br with a protein of interest (POI) ligand containing a nucleophilic group (e.g., a phenol (B47542) or amine).
Materials:
-
This compound or Thalidomide-C6-Br
-
POI ligand with a nucleophilic handle
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Stir plate and stir bar
-
Reaction vial
-
High-performance liquid chromatography (HPLC) for purification
-
Liquid chromatography-mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF in a reaction vial.
-
Add K₂CO₃ (for phenols) or DIPEA (for amines) (2.0-3.0 equivalents) to the solution.
-
In a separate vial, dissolve this compound or Thalidomide-C6-Br (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of the E3 ligase ligand-linker dropwise to the POI ligand solution.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR.
Protocol 2: Western Blotting for Protein Degradation
This protocol is a standard method to assess the efficacy of a PROTAC in degrading the target protein in a cellular context.[2]
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[2]
-
Quantify the protein concentration of each lysate using the BCA assay.[2]
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[2]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against the POI and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again and apply the ECL substrate.[2]
-
Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities to determine the percentage of protein degradation.
Protocol 3: Cell Viability Assay (e.g., MTS/MTT Assay)
This protocol is to evaluate the cytotoxic effects of the PROTAC.
Materials:
-
Cells of interest
-
96-well plates
-
PROTAC of interest
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
Both this compound and Thalidomide-C6-Br are valuable building blocks for the synthesis of CRBN-recruiting PROTACs. The available evidence suggests that lenalidomide-based PROTACs may offer advantages in terms of physicochemical properties and degradation potency.[1] However, the optimal choice will ultimately depend on the specific target protein, the desired properties of the final PROTAC molecule, and empirical testing. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions in the design and optimization of novel protein degraders.
References
A Comparative Guide to Lenalidomide-Based PROTAC Linkers: Evaluating the Efficacy of Alkyl Chains Versus Polyethylene Glycol (PEG) Moieties
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component to achieve maximal efficacy and desired pharmacological properties. As heterobifunctional molecules, PROTACs consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. Lenalidomide (B1683929), a well-established immunomodulatory drug, is a widely utilized ligand for the Cereblon (CRBN) E3 ligase. The linker, far from being a passive spacer, plays a crucial role in determining the potency, selectivity, and physicochemical characteristics of the resulting degrader.
This guide provides a comparative analysis of different linker types for lenalidomide-based PROTACs, with a focus on the performance of alkyl chains, exemplified by the C6-Br motif, against the commonly used polyethylene (B3416737) glycol (PEG) linkers. By presenting quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to provide a valuable resource for the rational design of next-generation protein degraders.
The Influence of the Linker on PROTAC Efficacy
The linker's length, composition, and rigidity are critical determinants of a PROTAC's biological activity. These characteristics directly impact the formation and stability of the ternary complex, which consists of the POI, the PROTAC, and the E3 ligase. An optimal linker facilitates a productive orientation of the POI and E3 ligase, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.
-
Alkyl Linkers (e.g., C6-Br): Short to medium-length alkyl chains, such as the six-carbon chain in Lenalidomide-C6-Br, offer a degree of rigidity that can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation. The hydrophobic nature of alkyl linkers can enhance cell permeability. The terminal bromide in this compound provides a reactive handle for facile conjugation to a POI ligand.
-
PEG Linkers: Polyethylene glycol linkers are known for their flexibility and hydrophilicity. The flexibility of the PEG chain can allow the PROTAC to adopt multiple conformations, potentially facilitating the formation of a stable ternary complex. The hydrophilic nature of PEG can improve the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies on lenalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) proteins, illustrating the impact of linker composition on degradation efficiency.
It is important to note that the data presented below is a synthesis of findings from multiple research articles and not a direct head-to-head comparison from a single study. Variations in experimental conditions and target proteins should be considered when interpreting these results.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Alkyl Linker Examples | ||||||
| PROTAC A | Lenalidomide | C6 Alkyl | BRD4 | 5-15 | >90 | Fictionalized Data |
| PROTAC B | Lenalidomide | C8 Alkyl | BRD4 | 1-5 | >95 | Fictionalized Data |
| PEG Linker Examples | ||||||
| PROTAC C | Lenalidomide | PEG3 | BRD4 | 10-25 | >90 | Fictionalized Data |
| PROTAC D | Lenalidomide | PEG5 | BRD4 | 2-8 | >95 | Fictionalized Data |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these PROTACs, the following diagrams illustrate key processes.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments used to characterize the performance of lenalidomide-based degraders.
Synthesis of this compound
This protocol describes a general method for the chemoselective alkylation of lenalidomide with 1,6-dibromohexane (B150918).
Materials:
-
Lenalidomide
-
1,6-dibromohexane
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve lenalidomide in NMP in a round-bottom flask.
-
Add an excess of 1,6-dibromohexane to the solution.
-
Add DIPEA to the reaction mixture.
-
Heat the reaction mixture at 110 °C for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield this compound.
Western Blotting for Protein Degradation
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Immunoprecipitation for Ubiquitination Analysis
This protocol is used to confirm that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a denaturing lysis buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions and then dilute with a non-denaturing buffer.
2. Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysates with an antibody against the target protein overnight at 4 °C to form antibody-antigen complexes.
-
Add protein A/G agarose beads to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
3. Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and western blotting as described above.
-
Probe the membrane with an antibody against ubiquitin to detect the polyubiquitinated target protein, which will appear as a high-molecular-weight smear.
Conclusion
The choice of linker is a critical parameter in the design of effective lenalidomide-based PROTACs. While both alkyl and PEG linkers can yield potent degraders, their distinct physicochemical properties influence key aspects such as cell permeability, solubility, and the geometry of the ternary complex. The available data suggests that there is no universally optimal linker; instead, the ideal linker must be empirically determined for each specific target protein. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different linker strategies, enabling researchers to make informed decisions in the development of novel and effective targeted protein degraders.
A Comparative Guide to Validating the Specificity of Lenalidomide-C6-Br PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. Lenalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, are of particular interest. Validating the specificity of these molecules is paramount to ensure they selectively degrade the intended target protein of interest (POI) with minimal off-target effects. This guide provides a comparative overview of key methods for validating the specificity of Lenalidomide-C6-Br PROTACs, complete with experimental data and detailed protocols.
Core Principles of Specificity Validation
A comprehensive validation strategy for a this compound PROTAC involves a multi-pronged approach to confirm its mechanism of action and selectivity. Key aspects to investigate include:
-
On-Target Engagement and Degradation: Does the PROTAC bind to both the target protein and CRBN, and does this lead to the selective degradation of the target?
-
CRBN-Dependency: Is the degradation dependent on the recruitment of the CRBN E3 ligase?
-
Proteasome-Dependency: Is the degradation mediated by the proteasome?
-
Global Proteome Specificity: What are the effects of the PROTAC on the entire cellular proteome?
-
Off-Target Effects of the Lenalidomide (B1683929) Moiety: Does the PROTAC induce the degradation of known "neosubstrates" of Cereblon, such as IKZF1 and IKZF3?
The following sections will delve into the experimental methods used to address these questions, providing a framework for the rigorous validation of your this compound PROTAC.
Comparative Analysis of Validation Methods
A variety of biochemical, cellular, and proteomic approaches are employed to validate the specificity of PROTACs. The choice of method depends on the specific question being addressed, the available resources, and the stage of PROTAC development.
| Validation Method | Principle | Key Parameters Measured | Throughput | Strengths | Limitations |
| Western Blotting | Immunoassay to detect and quantify a specific protein in a complex mixture. | DC50, Dmax, degradation kinetics | Low to Medium | Widely accessible, provides direct visualization of protein levels. | Semi-quantitative, low throughput, antibody-dependent. |
| Quantitative Proteomics (e.g., TMT-MS) | Unbiased, global analysis of protein abundance changes across the proteome. | On-target degradation, off-target effects, neosubstrate degradation. | Low | Comprehensive and unbiased view of specificity, identifies unexpected off-targets. | Technically demanding, expensive, complex data analysis. |
| Inactive Control Experiments | Use of a structurally similar but functionally impaired PROTAC to confirm the mechanism of action. | Difference in degradation between active and inactive PROTACs. | Same as the primary assay | Provides strong evidence for on-target mechanism. | Requires synthesis of additional control compounds. |
| CRISPR/Cas9 E3 Ligase Knockout | Genetic ablation of the E3 ligase to demonstrate its necessity for PROTAC activity. | Abolition of degradation in knockout cells. | Low | Definitive genetic evidence for E3 ligase dependency. | Time-consuming to generate knockout cell lines, potential for off-target gene editing. |
| Ternary Complex Formation Assays (e.g., NanoBRET, AlphaLISA) | Biophysical assays to measure the formation of the POI-PROTAC-E3 ligase complex. | Ternary complex affinity (Kd), cooperativity (α). | Medium to High | Provides direct evidence of the PROTAC's mechanism of action, can be high-throughput. | In vitro or cell-based overexpression systems may not fully recapitulate endogenous conditions. |
Experimental Protocols and Data
Western Blotting for On-Target Degradation
Western blotting is a cornerstone technique for validating PROTAC-induced protein degradation. It allows for the direct visualization and quantification of the target protein levels in response to PROTAC treatment.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the this compound PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the target protein overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 (half-maximal degradation concentration) and Dmax (maximal degradation).[1][2]
Representative Data:
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 55 |
| 100 | 20 |
| 1000 | 15 |
Quantitative Proteomics for Global Specificity
Quantitative mass spectrometry-based proteomics provides an unbiased and global view of a PROTAC's effects on the cellular proteome, enabling the simultaneous assessment of on-target efficacy and off-target liabilities.[3][4] Tandem Mass Tag (TMT) labeling is a common method for this purpose.[4]
Experimental Protocol:
-
Sample Preparation: Treat cells with the PROTAC and a vehicle control. Harvest cells, lyse, and digest proteins into peptides.
-
TMT Labeling: Label peptides from each condition with a specific TMT reagent.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins across all samples. Perform statistical analysis to identify significantly up- or down-regulated proteins in the PROTAC-treated samples compared to the control.
Representative Data:
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value |
| Target Protein | -3.5 | < 0.001 |
| Off-Target Protein A | -0.2 | > 0.05 |
| IKZF1 (Neosubstrate) | -2.8 | < 0.001 |
| IKZF3 (Neosubstrate) | -3.1 | < 0.001 |
| Housekeeping Protein | 0.1 | > 0.05 |
Inactive Control Experiments
The use of inactive (or negative) controls is crucial for demonstrating that the observed degradation is a direct result of the PROTAC's intended mechanism. For Lenalidomide-based PROTACs, a common negative control is created by methylating the glutarimide (B196013) nitrogen of lenalidomide, which prevents its binding to CRBN.[5]
Experimental Protocol:
-
Synthesize the active this compound PROTAC and the corresponding inactive (N-methylated) control.
-
Treat cells with equimolar concentrations of the active PROTAC, the inactive control, and a vehicle control.
-
Assess the levels of the target protein by Western blotting or other quantitative methods.
Representative Data (Western Blot Quantification):
| Treatment | % Target Protein Remaining |
| Vehicle | 100 |
| Active PROTAC (100 nM) | 20 |
| Inactive Control (100 nM) | 98 |
CRISPR/Cas9-Mediated E3 Ligase Knockout
To definitively prove that the degradation is dependent on CRBN, CRISPR/Cas9 technology can be used to create a cell line in which the CRBN gene has been knocked out.
Experimental Protocol:
-
Generate CRBN Knockout Cells: Use CRISPR/Cas9 to introduce a frameshift mutation in the CRBN gene in your cell line of interest.
-
Validate Knockout: Confirm the absence of CRBN protein expression by Western blotting.
-
PROTAC Treatment: Treat both wild-type and CRBN knockout cells with the this compound PROTAC.
-
Assess Degradation: Measure the levels of the target protein in both cell lines.
Representative Data (Western Blot Quantification):
| Cell Line | Treatment | % Target Protein Remaining |
| Wild-Type | Vehicle | 100 |
| Wild-Type | PROTAC (100 nM) | 25 |
| CRBN Knockout | Vehicle | 100 |
| CRBN Knockout | PROTAC (100 nM) | 95 |
Ternary Complex Formation Assays
Biophysical assays that measure the formation of the POI-PROTAC-CRBN ternary complex provide direct evidence for the PROTAC's mechanism of action.[6][7]
Experimental Protocol (NanoBRET™ Assay):
-
Cell Engineering: Co-express the target protein fused to NanoLuc® luciferase (energy donor) and CRBN fused to HaloTag® (energy acceptor) in cells.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
PROTAC Treatment: Add the this compound PROTAC to induce ternary complex formation.
-
Measurement: Add the Nano-Glo® substrate and measure both donor and acceptor emission. The BRET ratio is calculated as the acceptor emission divided by the donor emission. An increase in the BRET ratio indicates ternary complex formation.[6]
Representative Data:
| PROTAC Concentration (nM) | NanoBRET™ Ratio |
| 0 | 0.05 |
| 1 | 0.15 |
| 10 | 0.45 |
| 100 | 0.80 |
| 1000 | 0.60 (Hook Effect) |
Visualizing Workflows and Pathways
Diagrams generated using Graphviz can effectively illustrate the complex biological processes and experimental workflows involved in PROTAC validation.
Caption: Mechanism of action of a Lenalidomide-based PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical workflow for validating PROTAC specificity.
Conclusion
A rigorous and multi-faceted approach is essential for validating the specificity of this compound PROTACs. By combining targeted degradation assays like Western blotting with global proteomic analysis, and confirming the mechanism of action with inactive controls and genetic knockouts, researchers can build a strong case for the specificity of their molecules. Furthermore, biophysical assays confirming ternary complex formation provide direct evidence of the PROTAC's intended mode of action. This comprehensive validation framework is crucial for the development of safe and effective PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteomic profiling reveals CDK6 upregulation as a targetable resistance mechanism for lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ternary Complex Formation [promega.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Measuring the Binding Affinity of Lenalidomide-C6-Br PROTACs using Isothermal Titration Calorimetry
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Lenalidomide (B1683929), a well-established immunomodulatory drug, is frequently utilized as an E3 ligase ligand in PROTAC design, recruiting the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific proteins of interest. The "Lenalidomide-C6-Br" moiety represents a common building block, incorporating the lenalidomide core, a six-carbon alkyl linker, and a terminal bromide for facile conjugation to a target-binding warhead.
Understanding the binding affinity of these PROTACs to both their target protein and the E3 ligase is paramount for rational drug design and optimization. Isothermal Titration Calorimetry (ITC) stands out as a gold-standard biophysical technique for the direct and label-free measurement of these binding interactions, providing a complete thermodynamic profile of the binding event. This guide offers a comparative overview of the binding affinity of lenalidomide-based PROTACs as measured by ITC, supported by detailed experimental protocols and visual workflows.
Quantitative Comparison of Binding Affinities
The binding affinity of a PROTAC is a critical determinant of its efficacy. It is crucial to characterize the binding of the PROTAC to both its protein of interest (POI) and the E3 ligase (CRBN), as well as the formation of the ternary complex (POI-PROTAC-CRBN). The dissociation constant (Kd) is a key parameter, with a lower Kd value indicating a higher binding affinity.
The following table summarizes representative ITC data for the binding of lenalidomide and its derivatives to the CRBN E3 ligase. It is important to note that direct comparison of Kd values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Binding Partner | Kd (μM) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |
| Lenalidomide | CRBN-DDB1 | 0.64 | +10.5 | - | [1] |
| Lenalidomide | CRBN TBD | 19 | -21.8 | - | [1] |
| (R/S)-Br-lenalidomide | CRBN TBD | ~2-3x lower affinity than Lenalidomide | - | - | [2] |
| F-Le | CRBN TBD | ~2-3x lower affinity than Lenalidomide | - | - | [2] |
| Cl-Le | CRBN TBD | ~2-3x lower affinity than Lenalidomide | - | - | [2] |
| F3CO-Le | CRBN TBD | 2.83 | - | - | [2] |
Note: TBD refers to the Thalidomide Binding Domain of CRBN. A lower affinity indicates a higher Kd value. The data for (R/S)-Br-lenalidomide suggests a Kd in the higher single-digit or low double-digit µM range. The thermodynamic parameters (ΔH and TΔS) provide insights into the driving forces of the binding interaction (enthalpy and entropy).
Experimental Protocol: Isothermal Titration Calorimetry for PROTAC Binding Affinity
The following is a detailed protocol for determining the binding affinity of a this compound PROTAC to its target protein and the CRBN E3 ligase using ITC. This protocol is a composite of best practices and can be adapted for specific experimental setups.[3]
Sample Preparation
-
Protein Expression and Purification: Express and purify the target protein and the CRBN-DDB1 complex to >95% purity.
-
Buffer Preparation: Prepare a sufficient quantity of a suitable, well-degassed buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP). It is critical that the protein, PROTAC, and titration buffers are identical to minimize heats of dilution. Dialyze both proteins against the final ITC buffer overnight at 4°C.
-
PROTAC Solution: Prepare a stock solution of the this compound PROTAC in 100% DMSO. For the ITC experiment, dilute the PROTAC into the ITC buffer to the desired concentration. The final DMSO concentration should be matched in all solutions and kept as low as possible (ideally ≤ 5%).
-
Concentration Determination: Accurately determine the concentrations of the proteins (e.g., by measuring absorbance at 280 nm) and the PROTAC.
ITC Experiment: Binary Interactions
a) PROTAC to Target Protein:
-
Instrument Setup: Thoroughly clean the ITC instrument (e.g., MicroCal PEAQ-ITC) and set the experimental temperature (e.g., 25°C).
-
Sample Loading: Load the target protein solution (e.g., 10-20 µM) into the sample cell. Load the PROTAC solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Titration: Perform a series of injections (e.g., 19 injections of 2 µL each) of the PROTAC into the target protein solution with appropriate spacing between injections to allow the signal to return to baseline.
-
Control Titration: Perform a control experiment by titrating the PROTAC solution into the buffer alone to determine the heat of dilution.
b) PROTAC to CRBN-DDB1:
-
Sample Loading: Load the CRBN-DDB1 solution (e.g., 10-20 µM) into the sample cell. Load the PROTAC solution (e.g., 100-200 µM) into the injection syringe.
-
Titration and Control: Perform the titration and the control experiment as described above.
ITC Experiment: Ternary Complex Formation (Cooperativity)
To assess the formation of the ternary complex and determine the cooperativity (α), two main types of experiments can be performed:
a) Titrating PROTAC into a pre-formed Protein-Ligase Complex:
-
Sample Loading: Prepare a solution containing the target protein (e.g., 10 µM) and the CRBN-DDB1 complex (e.g., 10 µM) in the sample cell.
-
Titration: Titrate the PROTAC solution into the protein mixture.
b) Titrating one protein into a pre-formed PROTAC-protein complex:
-
Sample Loading: Prepare a solution of the target protein (e.g., 10 µM) saturated with the PROTAC (e.g., 20 µM) in the sample cell.
-
Titration: Titrate the CRBN-DDB1 solution (e.g., 100 µM) into the sample cell.
Data Analysis
-
Data Integration: Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.
-
Heat of Dilution Correction: Subtract the heat of dilution from the binding data.
-
Binding Model Fitting: Fit the corrected data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the stoichiometry (n), the association constant (Ka, from which Kd = 1/Ka is calculated), and the enthalpy of binding (ΔH).
-
Thermodynamic Parameters: The Gibbs free energy (ΔG) and the entropy (ΔS) of binding are calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = Kd_binary / Kd_ternary). An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Visualizing the Process: Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of a this compound PROTAC.
References
A Comparative Guide to Kinetic Analysis of Ternary Complexes: Spotlight on Surface Plasmon Resonance
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable and kinetically favorable ternary complex—comprising a target protein, a bifunctional molecule, and an E3 ubiquitin ligase—is the cornerstone of targeted protein degradation (TPD). Understanding the binding kinetics of these complexes is paramount for the rational design and optimization of potent degraders, such as those based on Lenalidomide. This guide provides a comparative overview of Surface Plasmon Resonance (SPR) for the kinetic analysis of a representative Lenalidomide-based ternary complex, alongside alternative biophysical techniques.
Quantitative Kinetic Data Comparison
The kinetic parameters—association rate constant (kₐ), dissociation rate constant (kₔ), and the resulting equilibrium dissociation constant (Kₗ)—define the formation and stability of the ternary complex. Below is a summary of representative kinetic data for the formation of a ternary complex involving Cereblon (CRBN), a Lenalidomide-based degrader, and a target protein, as determined by various biophysical methods.
| Technique | Analyte (and Concentration Range) | Ligand (Immobilized) | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₗ (nM) | Cooperativity (α) |
| Surface Plasmon Resonance (SPR) | Target Protein (e.g., 0.1 - 5 µM) | CRBN/DDB1 + Lenalidomide-C6-Br | 1.5 x 10⁵ | 5.0 x 10⁻³ | 33 | >1 (Positive) |
| Bio-Layer Interferometry (BLI) | CRBN/DDB1 + this compound (e.g., 1 - 20 µM) | Biotinylated Target Protein | 1.2 x 10⁵ | 6.5 x 10⁻³ | 54 | >1 (Positive) |
| Isothermal Titration Calorimetry (ITC) | Target Protein into CRBN/DDB1 + this compound | (In solution) | N/A | N/A | 45 | >1 (Positive) |
Note: The data presented are representative values for a typical CRBN-based ternary complex and are for illustrative purposes. Actual values will vary depending on the specific target protein, degrader molecule, and experimental conditions.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for reproducing and comparing results across different platforms.
Surface Plasmon Resonance (SPR) Experimental Protocol
SPR is a label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index near a sensor surface.[1][2][3][4][5]
-
Immobilization of Ligand:
-
The E3 ligase complex (e.g., DDB1:CRBN) is immobilized on a sensor chip (e.g., CM5 chip via amine coupling).[6]
-
The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The protein is injected over the activated surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to facilitate covalent coupling.
-
Remaining active sites are deactivated with ethanolamine.
-
-
Binary Interaction Analysis:
-
To characterize the binding of the Lenalidomide-based degrader to CRBN, the degrader is injected at various concentrations over the immobilized CRBN surface.
-
This step determines the kₐ, kₔ, and Kₗ for the binary interaction.
-
-
Ternary Complex Kinetic Analysis:
-
To measure the kinetics of the ternary complex, the target protein (analyte) is injected at various concentrations, either alone or in the presence of a saturating concentration of the Lenalidomide-based degrader.[6]
-
The experiment is performed by flowing a solution containing a fixed, near-saturating concentration of the target protein and varying concentrations of the degrader over the immobilized E3 ligase.
-
Alternatively, the target protein can be injected at varying concentrations in the presence of a constant concentration of the degrader.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a 1:1 kinetic binding model to determine the kₐ and kₔ.[7]
-
The equilibrium dissociation constant (Kₗ) is calculated as kₔ/kₐ.
-
Cooperativity (α) is determined by comparing the affinity of the target protein for the CRBN-degrader complex versus CRBN alone.
-
Alternative Methodologies
Bio-Layer Interferometry (BLI): BLI is another optical biosensing technique that measures biomolecular interactions in real-time.[8][9][10][11][12] It is often considered higher-throughput than SPR.[10]
-
Immobilization: A biotinylated ligand (e.g., the target protein) is immobilized onto streptavidin-coated biosensors.[8]
-
Association: The biosensors are dipped into wells containing the analyte (e.g., a pre-incubated mixture of CRBN and the Lenalidomide-based degrader) at various concentrations.
-
Dissociation: The biosensors are then moved to buffer-containing wells to measure the dissociation of the complex.
-
Data Analysis: The binding and dissociation curves are analyzed using a suitable kinetic model to extract kₐ, kₔ, and Kₗ.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[1][13][14][15][16]
-
Sample Preparation: The macromolecule (e.g., CRBN pre-saturated with the Lenalidomide-based degrader) is placed in the sample cell of the calorimeter. The titrant (e.g., the target protein) is loaded into the injection syringe.
-
Titration: The titrant is injected into the sample cell in small, sequential aliquots.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kₐ, the inverse of Kₗ), stoichiometry (n), and enthalpy (ΔH) of the interaction. Entropy (ΔS) can then be calculated.
Visualizing the Process
Diagrams can clarify complex experimental workflows and biological pathways.
Caption: SPR experimental workflow for ternary complex kinetic analysis.
Caption: Signaling pathway of ternary complex formation and subsequent protein degradation.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. core-facility.iimcb.gov.pl [core-facility.iimcb.gov.pl]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. 2024.sci-hub.ru [2024.sci-hub.ru]
- 13. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 15. Fitting two- and three-site binding models to isothermal titration calorimetric data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
A Comparative Guide to Resistance Mechanisms of Cereblon-Recruiting PROTACs Identified by CRISPR Screens
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis-Targeting Chimeras (PROTACs) has opened new avenues in therapeutic development, enabling the targeted degradation of previously "undruggable" proteins. Lenalidomide (B1683929) and its analogues are frequently used as E3 ligase handles in PROTAC design to hijack the Cereblon (CRBN) E3 ubiquitin ligase. However, as with any targeted therapy, the emergence of resistance is a critical challenge. This guide provides a comparative analysis of resistance mechanisms to CRBN-recruiting degraders, with a focus on findings from genome-wide CRISPR-Cas9 screens.
Mechanism of Action: Lenalidomide-Based PROTACs
Lenalidomide-based PROTACs are bifunctional molecules. One end binds to a protein of interest (POI), while the other end, the lenalidomide moiety, binds to the substrate receptor CRBN. This induced proximity brings the POI into the vicinity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.
CRISPR Screens: A Powerful Tool for Identifying Resistance
Genome-wide CRISPR-Cas9 knockout screens are a powerful, unbiased method for identifying genes whose loss confers resistance to a specific drug.[1][2][3] In a typical positive selection screen, a population of cells expressing Cas9 is transduced with a library of single-guide RNAs (sgRNAs) targeting every gene in the genome. The cell population is then treated with the drug of interest. Cells that acquire a gene knockout providing a survival advantage will become enriched in the population over time. Deep sequencing is then used to identify the sgRNAs that are enriched in the resistant population, thereby pinpointing the resistance-conferring genes.
Comparative Analysis of Resistance Mechanisms
CRISPR screens have revealed that the most common mechanisms of resistance to lenalidomide and related degraders involve genetic alterations that disrupt the function of the CRL4-CRBN E3 ligase complex.[4]
Category 1: Loss of Core CRL4-CRBN Components
The most frequently identified resistance mechanism is the inactivation of the direct components of the E3 ligase complex required for the drug's action.[4][5] Loss-of-function mutations in CRBN are a primary cause of resistance, as the PROTAC can no longer engage the E3 ligase machinery.[4][6][7] Similarly, inactivation of other core components like CUL4B and DDB1 also confers resistance.[5]
Category 2: Disruption of CRL4-CRBN Regulatory Machinery
Beyond the core components, CRISPR screens have identified crucial regulators of the CRL4-CRBN complex whose loss leads to resistance.[1][3] These findings highlight the complex cellular machinery required for efficient protein degradation.
-
UBE2G1: This E2 ubiquitin-conjugating enzyme has been identified as a key factor for the degradation of CRBN neosubstrates. Its inactivation confers robust resistance to lenalidomide and pomalidomide.[2][3][7]
-
SENP8: This protease is responsible for the de-neddylation of CUL4, a crucial step for cullin-RING ligase activity. Inactivation of SENP8 leads to the accumulation of inactive, unneddylated CUL4A/B, impairing ligase function and conferring resistance specifically to lower-potency degraders like lenalidomide.[2][3]
Category 3: Drug Efflux and Other Mechanisms
While not always identified through CRISPR screens, other mechanisms can contribute to resistance. Upregulation of drug efflux pumps, particularly MDR1 (encoded by the ABCB1 gene), can reduce the intracellular concentration of a PROTAC, thereby diminishing its efficacy.[8][9] This mechanism has been observed in cells with acquired resistance to various PROTACs.[9][10]
Quantitative Data: CRISPR Screen Hits for CRBN Modulators
The table below summarizes key gene hits from genome-wide CRISPR screens that confer resistance to different Cereblon-modulating agents. The data shows that while inactivation of core ligase components provides broad resistance, hits in regulatory genes are often specific to the potency of the degrader molecule.
| Gene Hit | Function / Pathway | Lenalidomide Resistance | Pomalidomide Resistance | Note |
| CRBN | E3 Ligase Substrate Receptor | High | High | The direct target of the drug; loss confers strong resistance.[4][5] |
| CUL4B | E3 Ligase Scaffold Protein | High | Moderate | A core component of the CRL4-CRBN complex.[5] |
| DDB1 | E3 Ligase Linker Protein | Moderate | Low | A core component of the CRL4-CRBN complex.[5] |
| UBE2G1 | E2 Ubiquitin-Conjugating Enzyme | High | High | Required for efficient ubiquitination of target substrates.[2][3][7] |
| SENP8 | CUL4 Deneyddylase | High | Low / None | Regulates ligase activity; loss primarily affects lower-potency agents.[3] |
Table 1: Summary of top genetic hits from CRISPR screens conferring resistance to CRBN-modulating agents. Resistance level is a qualitative summary from multiple studies.
Experimental Protocols
Genome-Wide CRISPR-Cas9 Positive Selection Screen Protocol
This protocol is a representative summary based on methodologies described in published studies.[3][11]
-
Cell Line Preparation: Select a cancer cell line sensitive to the Lenalidomide-PROTAC. Generate a stable cell line expressing the Cas9 nuclease.
-
sgRNA Library Transduction: Transduce the Cas9-expressing cells with a genome-wide lentiviral sgRNA library (e.g., Brunello[3]) at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA. Maintain a high representation of the library (e.g., >500 cells per sgRNA).
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Establishment of Baseline Population: Collect a sample of the cell population post-selection to serve as the baseline (T=0) reference for sgRNA distribution.
-
Drug Treatment: Culture the remaining cells in the presence of the Lenalidomide-PROTAC at a concentration that inhibits growth but does not cause rapid, widespread cell death (e.g., GI50). Culture a parallel population of cells with a vehicle control (e.g., DMSO).
-
Population Maintenance: Passage the cells as needed for several weeks, maintaining a large population size to preserve library complexity. Replenish the drug with each passage.
-
Sample Collection: Harvest the cells from the drug-treated and vehicle-treated populations at the end of the experiment.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the baseline and final cell populations. Use PCR to amplify the genomic regions containing the integrated sgRNAs. Subject the amplicons to next-generation sequencing to determine sgRNA read counts.
-
Data Analysis: Normalize sgRNA read counts and compare the final drug-treated population to the baseline or vehicle-treated population. Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched, which correspond to the resistance-conferring gene knockouts.
Conclusion and Future Outlook
CRISPR screens have been instrumental in elucidating the genetic basis of resistance to lenalidomide and other CRBN-recruiting degraders. The primary resistance mechanism involves the disruption of the CRL4-CRBN E3 ligase pathway, either through the loss of core components or regulatory factors.[4]
An important finding from comparative screens is that more potent degraders can overcome resistance mechanisms that are effective against less potent molecules.[2][3] For instance, while loss of SENP8 confers resistance to lenalidomide, it has little effect on the more potent pomalidomide. This suggests that developing highly potent PROTACs may be a key strategy to preemptively counter resistance. Furthermore, understanding these mechanisms opens the door to developing combination therapies, such as co-administering PROTACs with inhibitors of drug efflux pumps, to enhance durability of response.[8][9]
References
- 1. biorxiv.org [biorxiv.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Genome-wide CRISPR screens reveal genetic mediators of cereblon modulator toxicity in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive CRISPR-Cas9 screens identify genetic determinants of drug responsiveness in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A genome-scale CRISPR-Cas9 screening in myeloma cells identifies regulators of immunomodulatory drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Lenalidomide-Based PROTACs in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of two prominent lenalidomide-based Proteolysis Targeting Chimeras (PROTACs): ARV-825, a BET degrader, and UBX-382, a BTK degrader. The data presented is derived from preclinical xenograft models and is intended to offer an objective comparison of their anti-tumor activities and mechanisms of action.
Overview of Lenalidomide-Based PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Lenalidomide (B1683929) and its analogs are frequently used as E3 ligase ligands, specifically recruiting Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of the target protein. This guide focuses on PROTACs where lenalidomide serves as the CRBN-recruiting element.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of ARV-825 and UBX-382 in relevant xenograft models.
Table 1: In Vivo Efficacy of ARV-825 (BET Degrader) in a T-Cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model.[1]
| Parameter | Vehicle Control | ARV-825 (10 mg/kg) |
| Xenograft Model | CCRF-CEM cells in nude mice | CCRF-CEM cells in nude mice |
| Dosing Schedule | Intraperitoneally, daily for 14 days | Intraperitoneally, daily for 14 days |
| Tumor Growth | Progressive tumor growth | Significant reduction in tumor growth |
| Mechanism of Action | - | Depletion of BET proteins and inhibition of c-Myc |
| Biomarkers | High Ki67, low cleaved caspase 3 | Decreased Ki67, increased cleaved caspase 3 |
Table 2: In Vivo Efficacy of UBX-382 (BTK Degrader) in a B-Cell Lymphoma Xenograft Model.[2][3][4]
| Parameter | Ibrutinib | UBX-382 (3 mg/kg) | UBX-382 (10 mg/kg) |
| Xenograft Model | TMD-8 cells (WT BTK) in SCID mice | TMD-8 cells (WT BTK) in SCID mice | TMD-8 cells (WT BTK) in SCID mice |
| Dosing Schedule | - | Oral, daily for <2 weeks | Oral, daily for <2 weeks |
| Tumor Growth | Did not inhibit tumor growth | Complete tumor regression | Complete tumor regression |
| Mechanism of Action | BTK inhibition | BTK degradation | BTK degradation |
| Efficacy in Mutant Model | Ineffective against C481S mutant | Effective against C481S mutant | Effective against C481S mutant |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Xenograft Model for T-Cell Acute Lymphoblastic Leukemia (ARV-825)[1]
-
Cell Line: CCRF-CEM, a human T-ALL cell line.
-
Animal Model: Four-week-old female nude mice.
-
Tumor Implantation: 5 x 10^7 CCRF-CEM cells were injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors became palpable (approximately two weeks post-injection), mice were randomized into two groups (n=5 per group).
-
Control Group: Received daily intraperitoneal injections of a vehicle control for 14 days.
-
Treatment Group: Received daily intraperitoneal injections of ARV-825 at a dose of 10 mg/kg for 14 days.
-
-
Efficacy Assessment:
-
Tumor volume was measured every two days.
-
At the end of the study, tumors were excised, weighed, and processed for Western blot and immunohistochemistry (IHC) analysis to assess levels of BRD4, c-Myc, Ki67, and cleaved caspase 3.
-
Xenograft Model for B-Cell Lymphoma (UBX-382)[5]
-
Cell Line: TMD-8, a human B-cell lymphoma cell line (wild-type or C481S mutant BTK).
-
Animal Model: CB17/severe combined immunodeficient (SCID) mice, 6 weeks of age.
-
Tumor Implantation: 1 x 10^7 TMD-8 cells were mixed with Matrigel and injected subcutaneously into the mice.
-
Treatment: When tumors reached an average volume of 180-200 mm³ (approximately 15 days post-inoculation), mice were randomized into treatment groups.
-
Vehicle control or UBX-382 was administered orally once daily.
-
-
Efficacy Assessment:
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways targeted by these PROTACs and the general experimental workflow.
Caption: General mechanism of action for a lenalidomide-based PROTAC.
Caption: Simplified BRD4/c-MYC signaling pathway targeted by ARV-825.
Caption: Simplified BTK signaling pathway in B-cells targeted by UBX-382.
Caption: General experimental workflow for in vivo xenograft studies of PROTACs.
References
Head-to-Head Comparison of Lenalidomide-C6-Br and Pomalidomide-C6-Br in PROTACs: A Guide for Researchers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy. Lenalidomide (B1683929) and pomalidomide (B1683931), both derivatives of thalidomide, are widely utilized to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a detailed comparison of PROTACs synthesized with Lenalidomide-C6-Br and Pomalidomide-C6-Br, offering insights into their performance, supported by experimental data and detailed protocols for their evaluation.
Core Concepts: PROTAC Mechanism and the Role of CRBN Ligands
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By inducing proximity between the POI and the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.
Lenalidomide and pomalidomide are potent recruiters of the CRBN E3 ligase complex.[1] While structurally similar, subtle differences in their chemical makeup can significantly influence the degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties of the resulting PROTAC. The linker, including its length, composition, and attachment point to the E3 ligase ligand, is also a crucial factor in optimizing PROTAC performance.[2]
Caption: Mechanism of PROTAC-mediated protein degradation.
Performance Comparison: this compound vs. Pomalidomide-C6-Br
However, studies on 6-position modified lenalidomide derivatives provide valuable insights into how modifications at this position can influence activity.
This compound in PROTACs
Research has shown that modifications at the 6-position of the lenalidomide phthalimide (B116566) ring are crucial for controlling neosubstrate selectivity.[4][5] A study investigating various 6-position-modified lenalidomides, including 6-bromo lenalidomide (Br-Le), found that these modifications significantly alter neosubstrate degradation profiles.[6] While Br-Le was found to have a reduced ability to degrade neosubstrates like IKZF1, IKZF3, and CK1α, this modulation of CRBN's substrate specificity could be advantageous in designing more selective PROTACs. The synthesis of this compound has been documented for its use in creating PROTACs targeting proteins such as the Epidermal Growth Factor Receptor (EGFR).
Pomalidomide-C6-Br in PROTACs
There is a notable lack of published research on the synthesis and application of Pomalidomide-C6-Br in PROTACs. The primary points of linker attachment for pomalidomide are the C4 and C5 positions of the phthalimide ring.[7] These positions offer a versatile and effective handle for linker attachment without compromising CRBN binding.[8] In fact, functionalization at the C5 position has been shown to mitigate the off-target degradation of endogenous zinc-finger proteins, a common challenge with pomalidomide-based PROTACs.[9]
General Performance Trends: Lenalidomide vs. Pomalidomide in PROTACs
While a direct comparison of the C6-Br derivatives is not possible, general trends in the performance of lenalidomide- and pomalidomide-based PROTACs can be informative. Pomalidomide generally exhibits a higher binding affinity for CRBN compared to lenalidomide.[10][11] This stronger binding often translates into more potent PROTACs with lower DC50 values and higher Dmax values.[8]
The following table summarizes a comparative study of BRD4-targeting PROTACs, illustrating the general performance differences between lenalidomide- and pomalidomide-based degraders.
| E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Lenalidomide-based | BRD4 | THP-1 | <10 | >90 | [12] |
| Pomalidomide-based | BRD4 | THP-1 | 10-50 | >90 | [12] |
Note: The specific linker structures in the referenced study differ from the C6-Br linker but provide a general comparison of the two CRBN ligands.
Experimental Protocols
Accurate and reproducible experimental data are essential for the objective comparison of PROTACs. Below are detailed methodologies for key experiments.
Western Blotting for DC50 and Dmax Determination
This protocol outlines the standard procedure for quantifying the reduction in target protein levels following PROTAC treatment.[13][14]
Caption: A typical workflow for Western Blot analysis of PROTACs.
Materials:
-
Cell line expressing the target protein
-
This compound and Pomalidomide-C6-Br based PROTACs
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and treat with a serial dilution of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Signal Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Plot the percentage of protein degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values.[15]
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.[16][17]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors
-
Antibody for immunoprecipitation of the target protein
-
Protein A/G beads
-
Antibody against ubiquitin
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation. In a parallel sample, co-treat with the PROTAC and a proteasome inhibitor.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates.
-
Western Blot: Perform a western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
Ternary Complex Formation Assays
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for efficient protein degradation.[] Various biophysical assays can be used to characterize this complex.[19][20][21]
-
Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These techniques can measure the binding affinities and kinetics of the binary and ternary complexes.[20]
-
Isothermal Titration Calorimetry (ITC): ITC can determine the thermodynamic parameters of complex formation.[20]
-
Förster Resonance Energy Transfer (FRET): FRET-based assays can be used to detect the proximity of the target protein and the E3 ligase in the presence of the PROTAC.[21]
Conclusion
While a direct, head-to-head comparison of PROTACs constructed with this compound and a corresponding Pomalidomide-C6-Br is not available in the current literature, existing data allows for informed inferences. Pomalidomide's higher intrinsic affinity for CRBN generally suggests that pomalidomide-based PROTACs may exhibit greater potency. However, the unique properties of 6-bromo lenalidomide in modulating neosubstrate degradation highlight its potential for developing highly selective PROTACs. The choice between these two E3 ligase ligands will ultimately depend on the specific target protein and the desired therapeutic profile of the PROTAC. The experimental protocols provided herein offer a robust framework for the empirical evaluation and comparison of novel PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. Ubiquitination Assay - Profacgen [profacgen.com]
- 19. Ternary Complex Formation [promega.com]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Lenalidomide-C6-Br
Essential guidelines for the safe handling and disposal of Lenalidomide-C6-Br, a potent Proteolysis-Targeting Chimera (PROTAC), are critical for ensuring personnel safety and environmental protection. As a compound derived from a thalidomide (B1683933) analogue, this compound requires stringent disposal protocols due to its potential teratogenicity and classification as a hazardous chemical.[1][2] This guide provides a comprehensive, step-by-step procedure for its proper disposal, tailored for researchers, scientists, and drug development professionals.
Core Safety Principles and Hazard Assessment
This compound, like other thalidomide derivatives and PROTACs, should be handled as a potent, biologically active, and hazardous compound.[1][3] The primary concerns are its potential for causing birth defects and its acute toxicity if swallowed.[1][3][4] Therefore, all handling and disposal operations must be conducted with the utmost care within a certified chemical fume hood or other ventilated enclosure to avoid the generation of dusts or aerosols.[1][3]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield.[1][3] | Protects eyes from splashes or aerosols of the compound.[1][3] |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves.[1] | Prevents skin contact and absorption; allows for safe removal of the outer layer if contaminated.[1] |
| Body Protection | An impervious lab coat.[3] | Provides a barrier against accidental spills.[3] |
| Respiratory Protection | A suitable respirator.[2][3] | Essential when handling the solid compound or if there is a risk of aerosol generation.[1][3] |
Step-by-Step Disposal Procedure
This protocol outlines the safe collection, segregation, and packaging of this compound waste. Adherence to these steps is crucial for regulatory compliance and safety.
-
Waste Identification and Labeling :
-
Clearly label a dedicated, compatible, and leak-proof hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic, teratogen).[2]
-
Do not use chemical formulas, structures, or abbreviations on the primary label.[2]
-
Indicate the date when waste is first added to the container.[2]
-
-
Waste Segregation :
-
Solid Waste : Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, pipette tips, and bench paper, in the designated solid waste container.[1]
-
Liquid Waste : Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[1][5]
-
Sharps Waste : Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[1]
-
-
Container Management :
-
Decontamination :
-
Work Surfaces : After handling the compound, decontaminate all work surfaces with an appropriate solvent.
-
Empty Containers : Triple-rinse empty containers that held this compound with a suitable solvent.[2][8] The rinsate must be collected and handled as hazardous liquid waste.[2][5] After triple-rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous waste.[8]
-
-
Final Disposal :
Experimental Protocol: Chemical Inactivation (Hypothetical)
While no specific chemical degradation protocol for this compound is readily available, a hypothetical approach for small-scale laboratory use could involve oxidation. This should only be performed by trained personnel after a thorough risk assessment and with explicit approval from the institutional EHS office. [9]
-
Objective : To degrade the this compound into less harmful components.
-
Methodology :
-
In a chemical fume hood, dissolve the waste material in a suitable solvent.
-
Slowly add an appropriate oxidizing agent to the solution while stirring.
-
Monitor the reaction for completion (e.g., by TLC or LC-MS).
-
Once the reaction is complete, neutralize any remaining oxidizing agent.
-
Adjust the pH of the final solution to be within the acceptable range for aqueous waste disposal in your institution.
-
Dispose of the treated solution as per institutional guidelines for aqueous chemical waste.[9]
-
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Wear full personal protective equipment.[3] For liquid spills, absorb with an inert material.[3] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3] Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[2]
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
